Adamantane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
adamantane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022017 | |
| Record name | Adamantane | |
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Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Adamantane | |
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CAS No. |
281-23-2 | |
| Record name | Adamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |
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| Record name | Adamantane | |
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| Record name | ADAMANTANE | |
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| Record name | Tricyclo[3.3.1.13,7]decane | |
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| Record name | Adamantane | |
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| Record name | Tricyclo[3.3.1.13,7]decane | |
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| Record name | ADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations of Adamantane
Strategic Approaches to Adamantane (B196018) Core Synthesis
The construction of the this compound framework typically involves either the rearrangement of existing cyclic or polycyclic hydrocarbons or the de novo synthesis from simpler acyclic or cyclic precursors.
One of the most significant breakthroughs in this compound synthesis was the discovery of Lewis acid-catalyzed rearrangement reactions. Paul von Ragué Schleyer's method, developed in 1957, involves the isomerization of tetrahydrodicyclopentadiene (B3024363) (also known as endo-tetrahydrodicyclopentadiene) into this compound using Lewis acids such as aluminum chloride. rsc.orgwikipedia.orgsciencemadness.org This method significantly improved the yield of this compound synthesis compared to earlier routes, making it a more accessible compound. wikipedia.org The mechanism of this transformation is proposed to involve a series of cationic 1,2 bond migrations and hydride shifts, ultimately leading to the thermodynamically stable this compound structure. nih.govrsc.org
Lewis acid catalysis is also employed in the synthesis of sila-adamantane, a silicon-containing analog of this compound. The isomerization of a strained tricyclic oligosilane using a Lewis acid catalyst yields sila-adamantane. digitellinc.comnih.gov Mechanistic studies suggest the involvement of a silylium-like ion intermediate in this rearrangement. digitellinc.com
While Lewis acid-catalyzed rearrangements provide an efficient route to the this compound core, multi-step reaction sequences are often employed for the synthesis of substituted adamantanes or when specific structural features are required. Early attempts at synthesizing this compound involved multi-step processes starting from compounds like Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione). wikipedia.org Vladimir Prelog's 1941 synthesis of this compound from Meerwein's ester was a five-stage process, albeit with a low yield. wikipedia.org
More advanced multi-step approaches can involve the construction of the this compound framework from bicyclic precursors or through ring expansion/contraction reactions of this compound homologues like protothis compound (B92536) and northis compound. mdpi.comnih.gov For instance, the synthesis of 1,2-disubstituted adamantanes can be achieved by constructing the tricyclic framework from bicyclic starting materials. mdpi.com Another approach involves the acid-catalyzed rearrangement of a primary alcohol with a bicyclic structure to form a secondary alcohol within the this compound framework. mdpi.com
Multi-step sequences are also crucial for synthesizing complex functionalized adamantanes. For example, the synthesis of 2-aminothis compound-2-carboxylic acid has been demonstrated using a multi-step flow chemistry process. nih.govcam.ac.uk
Lewis Acid-Catalyzed Rearrangement Techniques
Directed Functionalization of the this compound Cage
Once the this compound core is formed, directed functionalization strategies allow for the selective introduction of substituents at specific positions on the cage. The unique structure of this compound, with its distinct bridgehead (tertiary) and methylene (B1212753) (secondary) carbon atoms, presents challenges and opportunities for selective functionalization. nih.govmdpi.com
This compound has four equivalent bridgehead (tertiary) positions and six equivalent methylene (secondary) positions. nih.gov The reactivity of these positions differs, with tertiary positions generally being more reactive in many reactions, particularly those involving carbocation intermediates. nih.gov
Monosubstitution of this compound can be achieved through various reactions. For instance, boiling this compound with bromine primarily yields 1-bromothis compound (B121549), the monosubstituted product at a bridgehead position. wikipedia.org Multiple substitution with bromine requires the addition of a Lewis acid catalyst, which accelerates the reaction via an ionic mechanism. wikipedia.org
Multi-substitution strategies often leverage the differential reactivity of the bridgehead and methylene positions or employ directing groups to control the site of functionalization. The four bridgehead positions offer significant possibilities for designing poly-functional this compound derivatives. nih.gov While 1,3-disubstituted achiral this compound derivatives are commonly used as rigid spacers, the synthesis of 1,2-disubstituted derivatives, which are chiral, is also an active area of research. mdpi.com
Achieving regioselectivity (substitution at a specific type of carbon, e.g., bridgehead vs. methylene) and stereoselectivity (control over the spatial arrangement of substituents) in this compound functionalization is a significant challenge. acs.org The rigid cage structure and the similar chemical environment of certain hydrogen atoms contribute to this complexity. researchgate.net
Regioselective functionalization can be influenced by the reaction conditions and the nature of the catalyst or reagent used. For example, the ratio of 1-bromothis compound to 2-bromothis compound (B1268071) obtained from the bromination of this compound depends on the reagents employed. nih.govrsc.org Phase-transfer catalyst systems have been reported to provide high selectivity for substitution at the more substituted (bridgehead) position. nih.govrsc.org
Directed C–H functionalization methods, often employing transition metal catalysis, are being developed to achieve improved regioselectivity. cuni.czthieme-connect.comresearchgate.net These methods utilize directing groups to guide the catalyst to a specific site on the this compound cage, enabling functionalization that might not be favored based on inherent reactivity alone. Palladium-catalyzed C(sp³)–H arylation of rimantadine, an this compound derivative, using a picolinamide (B142947) directing group and a mono-N-protected amino acid ligand has demonstrated high regio- and diastereoselectivity for functionalization at the methylene C–H bonds. acs.org
Stereoselective functionalization is particularly relevant when introducing chirality into the this compound framework. This compound derivatives with different substituents at every nodal carbon site can be chiral. wikipedia.org While the specific rotation values for such compounds can be small, stereoselective synthesis is crucial for applications where specific enantiomers are required. wikipedia.org
Direct radical functionalization offers an alternative approach to functionalizing the strong C–H bonds of this compound, which have unusually high bond dissociation energies (96 kcal/mol for secondary and 99 kcal/mol for tertiary C–H bonds). nih.govresearchgate.net These methods typically involve the generation of an adamantyl radical intermediate, which then reacts with a suitable coupling partner. nih.govrsc.orgresearchgate.netrsc.orgacs.org
Various methods can generate the adamantyl radical, including hydrogen atom abstraction by highly reactive species such as halogen or alkoxyl radicals, or through catalytic hydrogen atom transfer (HAT) using photocatalysts. nih.govresearchgate.net While some traditional radical methods can lead to mixtures of products due to the similar reactivity of C–H bonds, recent advances in catalyst design and reaction conditions have enabled more selective radical functionalization. nih.govresearchgate.net
Examples of direct radical functionalization include the acylation of this compound, which can be achieved via radical C–H functionalization to form acyladamantanes. nih.gov Giese-type additions of the adamantyl radical to alkenes are also employed for direct C–H alkylation of this compound. nih.gov Photoredox and HAT catalysis have been used for the direct C–H alkylation of diamondoids, showing chemoselectivity for the tertiary C–H bonds of adamantanes in polyfunctional molecules. researchgate.net
Data Table: Selected Functionalization Reactions of this compound
| Functionalization Type | Reagents/Conditions | Primary Product(s) | Selectivity Remarks | Source(s) |
| Bromination (Monosubstitution) | Br₂, boiling | 1-Bromothis compound | Favors tertiary position | wikipedia.org |
| Bromination (Multi-substitution) | Br₂, Lewis acid catalyst | Polybrominated Adamantanes | Lewis acid promotes multiple substitution | wikipedia.org |
| Friedel-Crafts Alkylation | Benzene (B151609), Lewis acid | Aryl-substituted this compound | Reaction with 1-hydroxythis compound and anisole (B1667542) proceeds without catalyst under normal conditions. wikipedia.org | wikipedia.org |
| Oxidation | Concentrated sulfuric acid | Adamantanone | Reaction occurs at 3-coordinated (tertiary) carbon sites. wikipedia.org | wikipedia.org |
| C–H Arylation | Ar-I, Pd catalyst, directing group, ligand | Arylated this compound | Regio- and diastereoselective depending on directing group and ligand. acs.org | acs.org |
| Radical Acylation | Radical initiator, acyl source | Acyladamantanes | Direct C–H to C–C bond formation. nih.gov | nih.gov |
| Radical Alkylation (Giese) | Radical initiator, alkene | Alkylated this compound | Proceeds via adamantyl radical addition to alkene. nih.gov | nih.gov |
Regioselective and Stereoselective Functionalization Approaches
Synthesis of this compound Derivatives for Specific Research Applications
The rigid, three-dimensional structure of this compound provides a valuable platform for creating molecules with precisely defined spatial arrangements. This characteristic is particularly useful in the design of materials and systems requiring specific molecular recognition or assembly properties.
This compound-Linked Ligands and Tectons
This compound derivatives are utilized as ligands and tectons in coordination chemistry and supramolecular assembly due to their rigid structure and ability to present functional groups in specific orientations. Tectons, acting as molecular building blocks, can be designed with this compound cores to direct the formation of higher-order structures, such as metal-organic frameworks (MOFs). psu.eduacs.org
Synthetic strategies for this compound-linked ligands often involve functionalization of the this compound core with groups capable of coordinating to metal ions or participating in non-covalent interactions. For instance, angle-shaped ligands containing azole and carboxylate functionalities appended to an this compound core have been synthesized for the preparation of coordination polymers. The synthesis typically leverages the formation of a carbocation at the bridgehead carbon of this compound under highly acidic conditions, allowing for the introduction of azole groups. mdpi.com
Another approach involves the synthesis of nitrogen-containing azolyladamantanes, which serve as ligands for metal-organic framework design. researchgate.net A simple procedure for synthesizing 1,3-bis(1,2,4-triazolyl)adamantanes involves the reaction of 1,3-dibromothis compound (B19736) with 1,2,4-triazole, which can be carried out without a solvent. This reaction yields both 1,3-bis(1,2,4-triazol-1-yl)this compound and the isomeric 1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)this compound, which can be separated by chromatography. mdpi.com
This compound-based cores have also been used to generate tetrahedral tectons for the construction of higher-order molecular assemblies. psu.edu A modular concept involves using tetraazido or tetraalkyne this compound precursors in high-yielding four-fold click reactions to generate tectons with various side chains, including self-complementary DNA dimers. psu.edu
Here is a table summarizing some synthesis examples for this compound-linked ligands and tectons:
| This compound Precursor | Reactant | Product/Ligand Type | Synthesis Method | Research Application |
| 1-Adamantanecarboxylic acid | Azoles (e.g., 1H-1,2,4-triazole) | Azole-carboxylate ligands | Reaction in concentrated sulfuric acid | Coordination polymers mdpi.com |
| 1,3-Dibromothis compound | 1,2,4-Triazole | 1,3-bis(1,2,4-triazolyl)adamantanes | Solvent-free reaction | Coordination chemistry, MOF design researchgate.netmdpi.com |
| Tetraazido or tetraalkyne this compound precursors | Alkyne or azide (B81097) functionalized molecules (e.g., DNA dimers) | Tetrahedral tectons with triazole linkages | Click chemistry | Higher-order molecular assemblies psu.edu |
Preparation of this compound-Appended Amphiphiles
This compound's lipophilic nature makes it an excellent candidate for the synthesis of amphiphilic molecules, which possess both hydrophobic and hydrophilic regions. These compounds are valuable in research areas such as drug delivery systems, surface recognition, and the formation of self-assembled structures like micelles and vesicles. nih.govkent.ac.ukmdpi.comkent.ac.uknih.gov
The preparation of this compound-appended amphiphiles involves attaching hydrophilic moieties to an this compound core. One strategy involves using 1,3-adamantanediol (B44800) as a spacer for the synthesis of this compound-based Gemini surfactants. acs.org These surfactants have shown properties such as significant reduction in water surface tension, excellent emulsifying and foaming capabilities, low critical micelle concentration, and a low Krafft point. acs.org
Another approach focuses on synthesizing supramolecular self-associating amphiphiles by appending this compound to molecules designed for self-assembly. kent.ac.ukkent.ac.uktandfonline.com These amphiphiles can form aggregates, and the this compound functionality contributes to increased molecular membrane permeation properties due to enhanced lipophilicity and improved pharmacokinetic properties, which is important for potential therapeutic agents. kent.ac.uktandfonline.com
Acid-responsive this compound-cored amphiphilic block polymers have been synthesized for potential applications as platforms for drug delivery. nih.govmdpi.com The synthesis of these polymers can involve methods like ring-opening polymerization (ROP) followed by bromination to create a polymer with this compound at its core. mdpi.com Further functionalization, such as through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, can be used to append other blocks, like poly(ethylene glycol) monomethyl ether (mPEG), to form the amphiphilic structure. mdpi.com
The self-assembly of these this compound-appended amphiphiles into micelles is a key aspect of their research application in drug delivery. nih.govmdpi.com The bulky and rigid this compound core can contribute to improving the stability of these polymeric micelles compared to polymers with smaller, more flexible cores. nih.gov
Here is a table illustrating synthesis examples for this compound-appended amphiphiles:
| This compound Precursor | Hydrophilic Moiety/Polymer Block | Synthesis Method | Resulting Amphiphile Type | Research Application |
| 1,3-Adamantanediol | - | Used as a spacer | Gemini surfactants | Reducing surface tension, emulsification, foaming acs.org |
| This compound core | Various functional groups | Multi-step synthesis | Supramolecular self-associating amphiphiles | Antimicrobial studies, self-assembly kent.ac.ukkent.ac.uktandfonline.com |
| This compound-tetrol (Ad-(OH)4) | Poly(lactic-co-glycolic acid) (PLGA), poly(N,N'-diethylaminoethyl methacrylate) (PDEAEMA), mPEG | ROP, bromination, CuAAC click chemistry | This compound-cored amphiphilic block polymers | Acid-responsive drug delivery platforms nih.govmdpi.com |
Synthesis of this compound-Containing Polymers and Frameworks
This compound's rigidity and thermal stability make it a valuable component in the synthesis of polymers and frameworks with enhanced properties. acs.orgresearchgate.netrsc.orgmagtech.com.cnresearchgate.netingentaconnect.com The incorporation of the bulky adamantyl group can lead to polymers with high glass transition temperatures and improved thermal stability. acs.orgresearchgate.netresearchgate.netingentaconnect.com
Poly(1,3-adamantane)s can be synthesized by cationic ring-opening polymerization of 1,3-dehydroadamantanes. researchgate.net While the resulting polymers can sometimes be insoluble, the introduction of substituents like butyl groups to 1,3-dehydrothis compound can yield soluble poly(1,3-adamantane)s. researchgate.net Another method for synthesizing poly(1,3-adamantane)s involves the coupling polymerization of 3,3'-dibromo-1,1'-bithis compound with magnesium. researchgate.net
This compound-containing methacrylate (B99206) polymers have been synthesized via free radical copolymerization of 1-adamantyl methacrylate (ADMA) and methyl methacrylate (MMA). researchgate.netingentaconnect.com The presence of the this compound group in the polymer chain leads to improvements in thermal and mechanical properties, as well as lower water absorption and dielectric constant compared to PMMA. researchgate.netingentaconnect.com
This compound derivatives are also employed as building blocks for microporous organic polymers (MOPs) and metal-organic frameworks (MOFs). researchgate.netmagtech.com.cn Multi-substituted this compound can act as a molecular "knot," connecting with "linkage" molecules to form MOPs with high specific surface area and tailored pore size distribution. magtech.com.cn this compound-based MOPs have shown advantageous properties in terms of synthetic yield, structural stability, and gas/vapor adsorption. magtech.com.cn The construction of MOFs can involve assembling tetrahedral pyridine (B92270) ligands, some of which can incorporate this compound, with metal ions like copper. researchgate.net This can lead to the formation of frameworks with large this compound-shaped cages and high degrees of interpenetration. researchgate.net
Specific research applications of these polymers and frameworks include their use in high-density integrated circuits, nano-transistors, optoelectronic devices, gas capture and storage, gas separation, and heterogeneous catalysis. rsc.orgmagtech.com.cn
Here is a table summarizing synthesis examples for this compound-containing polymers and frameworks:
| This compound Monomer/Building Block | Polymerization/Assembly Method | Resulting Material Type | Research Application |
| 1,3-Dehydrothis compound | Cationic ring-opening polymerization | Poly(1,3-adamantane) | High thermal stability polymers researchgate.net |
| 1-Adamantyl methacrylate (ADMA) | Free radical copolymerization with MMA | This compound-containing methacrylate polymers | Improved thermal/mechanical properties, low dielectric constant materials researchgate.netingentaconnect.com |
| Multi-substituted this compound | Linking with organic molecules | Microporous organic polymers (MOPs) | Gas adsorption/separation, catalysis magtech.com.cn |
| This compound-functionalized ligands (e.g., tetrahedral pyridine ligands) | Assembly with metal ions (e.g., Cu(II)) | Metal-organic frameworks (MOFs) | Porous materials, potential for gas storage/separation researchgate.net |
Computational and Theoretical Investigations of Adamantane and Its Molecular Architectures
Quantum Mechanical Studies of Adamantane (B196018) and its Derivatives
Quantum mechanical methods are foundational for probing the electronic structure and properties of molecules at a fundamental level. For this compound, these approaches reveal details about bonding, energy landscapes, and potential reaction pathways.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying molecular systems due to its computational efficiency and ability to provide a good description of electronic properties for many molecules. DFT has been extensively applied to investigate the structural, electronic, and optical properties of this compound and its diverse derivatives.
Studies employing DFT, such as those using the B3LYP functional with the 6-31G(d) basis set, have explored the impact of substitution on the this compound cage. For instance, investigations into boron-substituted adamantanes have characterized the structural changes induced by the incorporation of boron atoms. The highly symmetric Td structure of pristine this compound, with an average carbon-carbon bond length of 153.7 pm, is observed to undergo a reduction in symmetry to C3v and C1 as more boron atoms are introduced. mdpi.com This calculated bond length is consistent with previously reported theoretical values (153.8 pm) and experimental crystallographic data (153 pm). mdpi.com
DFT calculations have also been instrumental in understanding intermolecular interactions involving this compound derivatives. Investigations into dimeric forms of this compound derivatives have utilized DFT to compute interaction energies and analyze the resulting electronic structures. dergipark.org.tr The choice of DFT functional and the inclusion of dispersion corrections have been highlighted as important factors for accurately describing these interactions. dergipark.org.tr
Furthermore, DFT has been applied in the search for high energy density fuels based on this compound derivatives. By correlating molecular structure and substituent effects with properties like density and Net Heat of Combustion (NHOC), DFT calculations aid in screening potential candidates. doi.org The HOMO-LUMO gap, calculated using DFT, has been identified as a descriptor for predicting volumetric NHOC. doi.org
The interactions between this compound derivatives and other molecular systems, such as boron nitride nanorings, have been explored using DFT to assess their potential in applications like drug delivery. researchgate.net These studies involve calculating key parameters such as bond distances, interaction energies, density of states, and frontier molecular orbitals using DFT methods at levels like ωb97xd/def2tzvp. researchgate.net
Coupled Cluster Methods in Electronic Structure Elucidation
Coupled Cluster (CC) methods represent a class of highly accurate ab initio quantum chemistry techniques that provide a rigorous treatment of electron correlation. While more computationally demanding than DFT, CC methods are valuable for obtaining highly accurate electronic structure information.
Coupled cluster calculations, including methods like CCSD(T)/CC-pVDZ, are often used to benchmark and validate results obtained from less computationally expensive methods like DFT. mdpi.com In the context of boron-substituted adamantanes, coupled cluster calculations have confirmed the trends in relative stability predicted by DFT for different substitution patterns. mdpi.com Although there can be differences in the absolute energies calculated by DFT and coupled cluster methods, the energy differences between different states or isomers show good agreement in magnitude. mdpi.com For example, for pristine this compound, CCSD(T) calculations yielded energy differences of 9.83 eV and -3.18 eV, comparable to DFT values of 9.10 eV and -3.36 eV. mdpi.com
CC methods, such as Equation of Motion CCSD (EOMCCSD), are also employed in the study of excited electronic states of this compound and its cations, particularly in the theoretical characterization of electronic spectra. rsc.org
Analysis of Molecular Orbitals: HOMO and LUMO Energy Levels
The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior, including its reactivity and charge transfer capabilities. The energy difference between the HOMO and LUMO, often referred to as the band gap, is a key indicator of electronic stability and optical properties.
Pristine this compound is characterized by a large energy gap between its HOMO and LUMO, consistent with its nature as an insulator. mdpi.comtsri.or.th Theoretical calculations have reported this band gap to range from 5.6 eV to 9.2 eV, with the specific value depending on the computational method and basis set employed. tsri.or.th
Chemical modification of the this compound cage, such as through substitution, provides a means to tune the HOMO and LUMO energy levels and consequently the band gap. Studies on boron-substituted adamantanes have demonstrated a reduction in the band gap with increasing boron content, regardless of whether substitution occurs at the bridgehead (C1) or methylene (B1212753) bridge (C2) positions. mdpi.com Substitution at the C1 position generally leads to a more pronounced narrowing of the HOMO-LUMO gap (up to 56% reduction) compared to C2 substitution (up to 44.5% reduction) in tetra-borathis compound derivatives relative to the parent compound. mdpi.com This indicates a systematic change in the electronic structure influenced by the position and extent of substitution. mdpi.com
Examining the spatial distribution of HOMO and LUMO provides insights into potential sites for chemical reactions and charge transfer. In an this compound derivative containing a triazole ring and a sulfur moiety, the HOMO electron density is primarily localized on these groups, while the LUMO is distributed over the sulfur- and chlorophenyl moieties, suggesting the possibility of charge transfer between these regions. nih.gov
The relative alignment of HOMO and LUMO energy levels of interacting molecules is crucial for understanding charge transfer phenomena. In theoretical studies of photo-excited charge transfer from this compound to water clusters, the process is described as occurring from the HOMO of this compound to the LUMO of the water cluster. rsc.org The energy required for this charge transfer is proportional to the energy difference between the water cluster's LUMO and this compound's HOMO. rsc.org
Theoretical Spectroscopic Characterization (e.g., Absorption, Photoelectron Spectra)
Theoretical calculations play a vital role in predicting and interpreting the spectroscopic signatures of this compound and its derivatives. These computational approaches aid in assigning experimental spectral features and provide a deeper understanding of the underlying electronic transitions and vibrational modes.
Theoretical absorption spectra of this compound and its modified structures can be calculated using methods such as Time-Dependent Density Functional Theory (TD-DFT). tsri.or.th For boron-substituted adamantanes, TD-DFT calculations with the CAM-B3LYP functional have shown that increasing boron substitution leads to a systematic red-shift in the absorption maxima. mdpi.com This shift moves the absorption from the ultraviolet region in pristine this compound (146 nm) towards the visible spectrum in heavily substituted derivatives (up to 423 nm for C1 substitution and 277 nm for C2 substitution), suggesting the potential for tuning optical properties for optoelectronic applications. mdpi.com
Theoretical photoelectron spectroscopy can be used to study the ionization behavior of this compound. Combined theoretical and experimental studies using techniques like iPEPICO spectroscopy and DFT calculations have characterized the dissociative photoionization of this compound, identifying fragmentation pathways and determining ionization energies. rsc.org The calculated adiabatic ionization energy of this compound was found to be 8.84 eV using B3LYP/6-311++G(2d,p), which is in agreement with previous theoretical results and close to the experimental value. rsc.org
Computational methods are also employed to predict vibrational spectra, such as Raman and Infrared (IR), for characterizing the vibrational properties of this compound compounds. For a 1-adamantane-methanol compound, theoretical calculations of vibrational frequencies and intensities have been used to assist in the assignment of experimental Raman spectra and to study temperature-dependent phase transitions. researchgate.net Similarly, DFT calculations have been used to compute FT-IR and FT-Raman spectra for this compound derivatives, aiding in the interpretation of experimental data. nih.gov
Theoretical X-ray absorption spectra (XAS) of this compound have been calculated using methods like CVS-EOM-EE-CCSD and CAM-B3LYP to understand core electron excitations. mdpi.com These theoretical spectra have shown good agreement with experimental total ion yield (TIY) spectra, facilitating the assignment of observed spectral peaks to specific core transitions. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system, providing insights into its dynamic behavior, phase transitions, and interactions.
MD simulations have been applied to study the structural and dynamical properties of this compound, particularly in its plastic phase. tandfonline.comcdnsciencepub.com These simulations typically employ force fields to describe interatomic interactions and can treat molecules as rigid bodies. tandfonline.comcdnsciencepub.com Studies have investigated the influence of temperature on the structure and the orientational dynamics of this compound molecules. tandfonline.com MD simulations have also been used to explore phase transitions in this compound by simulating molecular clusters. cdnsciencepub.com
MD simulations are also valuable for investigating the interactions of this compound and its derivatives with various environments, including biological membranes. nih.gov By calculating the potential of mean force, these simulations can reveal how this compound compounds, such as amantadine (B194251), rimantadine, and memantine, interact with and permeate lipid bilayers. nih.gov
Adiabatic and Nonadiabatic Dynamics of this compound Species
Molecular dynamics simulations can be performed within either an adiabatic or a nonadiabatic framework to study the dynamic processes of molecules in different electronic states. Adiabatic dynamics assumes the system remains on a single potential energy surface, while nonadiabatic dynamics accounts for transitions between multiple electronic states.
Adiabatic and nonadiabatic (surface hopping) molecular dynamics simulations have been utilized to study the fragmentation and electronic relaxation dynamics of the this compound cation (C₁₀H₁₆⁺). researchgate.netzenodo.org These simulations have shown that upon excitation with near-infrared to ultraviolet light, the this compound cation can undergo rapid internal conversion to the ground electronic state, followed by fragmentation, primarily the loss of a hydrogen atom. researchgate.net
Nonadiabatic dynamics simulations have also been applied to investigate the photodynamics of this compound derivatives, such as the amantadine cation (Ama⁺) and the cyanothis compound cation (Ada-CN⁺). chemrxiv.orgchemrxiv.org These studies explore electronic spectra and nonadiabatic molecular dynamics using methods like surface hopping based on semiempirical electronic structure theory. chemrxiv.org Such simulations provide insights into the timescales of internal conversion and the outcomes of reactive relaxation processes, including cage-opening and fragmentation. chemrxiv.org These investigations can shed light on how substituents on the this compound cage influence excited-state dynamics and whether the dynamics adhere to the energy gap law. chemrxiv.orgchemrxiv.org
Investigation of Excited-State Electron Transfer Mechanisms in this compound-Water Systems
Theoretical studies have explored excited-state electron transfer mechanisms in this compound-water systems, relevant to understanding phenomena like the production of solvated electrons from illuminated nanodiamonds in water rsc.orgrsc.org. Using linear-response time-dependent density-functional theory, researchers have investigated charge-transfer states in this compound-water structures rsc.orgrsc.org. These studies indicate that small water clusters with broken hydrogen bonds can efficiently bind electrons from this compound rsc.orgrsc.org. Analysis of charge-transfer states reveals that the electron transfer occurs from the Highest Occupied Molecular Orbital (HOMO) of this compound to the Lowest Unoccupied Molecular Orbital (LUMO) of the water cluster rsc.org. The energy of the lowest-energy charge-transfer state is proportional to the energy difference between the LUMO of the water cluster and the HOMO of this compound rsc.orgresearchgate.net. Water clusters can bind electrons in a cavity or along a strong permanent dipole rsc.org. Structural sampling through molecular dynamics simulations confirms that broken hydrogen bonds in the water network near this compound can create traps for solvated electrons rsc.org.
Studies on Electronic and Optical Properties Modulation
Computational methods are extensively used to understand and predict how modifications to the this compound structure, such as heteroatom substitution, influence its electronic and optical properties.
Influence of Heteroatom Substitution (e.g., Boron, Nitrogen)
The substitution of carbon or hydrogen atoms in this compound with heteroatoms like boron and nitrogen has been computationally investigated to tune its electronic and optical properties mdpi.comnih.gov. DFT and coupled cluster methods have been used to systematically study the influence of increasing boron substitution on the structural, electronic, and optical properties of this compound mdpi.comnih.govresearchgate.net. Optimized structures show that bonding properties vary with the number and position of boron substitutions mdpi.com. Analysis of neutral and ionic species reveals a transition from electron-donating to electron-accepting behavior at tri-boron substitution mdpi.comnih.govresearchgate.net. Boron substitution, particularly at the C1 (bridgehead) positions, significantly narrows the HOMO-LUMO gap mdpi.comnih.govresearchgate.netresearchgate.net. For instance, C1 substitution can achieve a 56% reduction in the HOMO-LUMO gap in tetra-bora derivatives compared to this compound mdpi.comnih.govresearchgate.net. Optical properties show a systematic red shift with increasing boron substitution, with absorption maxima shifting to longer wavelengths mdpi.comnih.govresearchgate.netresearchgate.net.
Nitrogen-rich hexaazathis compound cage compounds have also been computationally studied as potential energetic materials, with investigations into the effects of substituting various explosophoric groups on their electronic structure, heat of formation, and stability nih.gov. Studies on BN-substituted this compound have suggested that functionalization at C2-type positions could yield desirable properties and stiffer nanostructures mdpi.com. The incorporation of nitrogen atoms in this compound derivatives has been shown to influence electronic properties such as ionization potential, electron affinity, electronegativity, and the HOMO-LUMO gap researchgate.netugm.ac.id.
Theoretical Predictions of Nonlinear Optical (NLO) Properties
Theoretical studies have predicted the nonlinear optical (NLO) properties of this compound-based structures, highlighting their potential in optoelectronic applications nih.govtsri.or.thacs.org. Computational investigations using DFT and time-dependent DFT (TD-DFT) have explored the NLO response of this compound and its derivatives tsri.or.thacs.orghkhlr.de. Studies on alkali metal-substituted adamantanes have shown that these modifications can lead to visible light absorption and larger nonlinear optical responses tsri.or.thacs.orgresearchgate.net. The intensity of second harmonic generation (SHG) in this compound-based tetraphenyl clusters is predicted to increase with the atomic number of a tetrel substitution in the cluster core, which is attributed to a higher electron density at the substituents where the relevant electronic transitions occur nih.gov. The spatial overlap between occupied and unoccupied orbitals correlates with the intensity of the nonlinear optical activity hkhlr.de.
Quantum Transport Properties of this compound-Based Nanostructures
Computational approaches have been applied to investigate the quantum transport properties of this compound-based nanostructures, particularly in the context of their potential use in electronic devices researchgate.netresearchgate.net. Quantum mechanical calculations have been performed on this compound derivatives to evaluate their capabilities as hole transport materials (HTMs) in perovskite solar cells researchgate.net. Tetra-substituted this compound derivatives have shown promising characteristics as HTMs, with computational studies identifying structures with low HOMO energies, small hole reorganization energies, and good stability researchgate.net. The relationship between hole reorganization energy and electrostatic potential maps has been studied, indicating that delocalization of positive potential in the cationic geometry leads to lower reorganization energies researchgate.net. While pristine this compound is considered an electronic insulator based on simulation studies, functionalization and incorporation into larger structures can alter its transport properties researchgate.net.
Computational Analysis of Molecular Interactions
Computational methods are employed to analyze the various molecular interactions involving this compound, both in isolation and within larger systems or crystalline structures. Classical force fields and quantum chemical calculations, such as DFT, are used to model the interactions between this compound molecules and with other species frontiersin.orgmdpi.comuzh.ch. Studies have investigated non-covalent interactions, including hydrogen bonding, C-H···π, and π···π interactions, which play a significant role in stabilizing the crystal structures of this compound derivatives mdpi.comuzh.chresearchgate.netrsc.org. The strength and nature of these interactions can be quantified using approaches like the Quantum Theory of Atoms in Molecules (QTAIM) mdpi.comuzh.ch. Computational analysis of molecular interactions is crucial for understanding the self-assembly of this compound-like structures and their behavior in different environments frontiersin.orgacs.org. Molecular docking studies, a computational technique, have also been used to evaluate the interactions between this compound derivatives and biological targets like enzymes mdpi.comuzh.chresearchgate.net.
Intermolecular Interaction Energetics (e.g., N-H···S, C-H···π Interactions)
Intermolecular interactions play a crucial role in the solid-state packing and supramolecular assembly of this compound derivatives. Computational studies have investigated various types of interactions, including hydrogen bonds like N-H···S, N-H···O, C-H···S, and C-H···O, as well as C-H···π and H-H bonding mdpi.comrsc.orgvulcanchem.comacs.orgacs.orgresearchgate.net.
Research on this compound-based thiourea (B124793) derivatives, for instance, has utilized methods like the CLP-Pixel method and DFT calculations to analyze the energetics of molecular dimers mdpi.comrsc.org. These studies reveal that different substituents can influence the preferred supramolecular motifs formed in the solid state mdpi.com. For example, one study found that a compound with a tert-butyl group did not favor N-H···S interactions, while another with a cyclohexyl group did not readily form C-H···π interactions mdpi.com. The strength of these interactions can vary, with N-H···O interactions sometimes being stronger than C-H···S or C-H···π interactions in certain derivatives mdpi.com.
C-H···π interactions involving the this compound core and aromatic systems have also been explored computationally. Studies have indicated that C-H···π interactions from the methylene (-CH₂) groups of this compound can be stronger than those from the methine (-CH) groups when interacting with benzene (B151609) researchgate.net. These interactions are significant in the formation of complexes and crystal packing acs.orgresearchgate.netineos.ac.ru.
The relative contributions of different intermolecular contacts in the crystal packing of this compound derivatives can be visualized and quantified using tools like Hirshfeld surface analysis and associated two-dimensional fingerprint plots rsc.orgvulcanchem.comacs.orgacs.orgresearchgate.netrsc.org. These analyses help establish the prevalence and importance of specific synthons, such as the 1-acyl thiourea synthon in certain derivatives rsc.orgrsc.org.
Computational methods are also applied to study the interactions of this compound with surfaces, such as a Au(111) surface. DFT calculations can determine binding energies and the most stable adsorption geometries, providing insights into molecule-surface interactions and their influence on properties like infrared spectra ucr.edu.
Electrostatic Potential Surface Analysis
Electrostatic Potential (ESP) surface analysis is a valuable computational tool for understanding the distribution of charge within a molecule and predicting regions likely to be involved in electrostatic interactions dergipark.org.tracs.orgamazonaws.comcolab.ws. For this compound and its derivatives, ESP maps reveal the distribution of positive and negative potentials on the molecular surface dergipark.org.trresearchgate.netresearchgate.net.
In pristine this compound, the ESP surface typically shows a relatively homogeneous distribution. However, substitution with heteroatoms or functional groups can significantly alter the ESP. For example, boron-substituted adamantanes exhibit a multi-colored surface, indicating a heterogeneous ESP distribution with distinct regions of high electron density (negative potential, often red) and low electron density (positive potential, often blue), particularly around the substitution sites mdpi.com. Intermediate regions (yellow and green) represent gradual transitions in potential mdpi.com. This progressive electronic reorganization becomes more pronounced with increasing substitution mdpi.com.
ESP analysis is also used to study intermolecular interactions, as regions of positive and negative potential on interacting molecules tend to attract each other dergipark.org.trresearchgate.netresearchgate.net. For instance, in dimeric forms of this compound derivatives, ESP is effectively observed in the interaction regions, helping to characterize the nature and strength of hydrogen bonds and other non-covalent interactions dergipark.org.tr. The negative ESP is generally associated with electronegative atoms and lone pairs, while positive regions can act as sites for nucleophilic attack dergipark.org.tr.
Studies on this compound-benzene complexes have used ESP maps to understand the C-H···π interactions, showing how changes in the electrostatic potential features of the interacting systems influence their interaction patterns researchgate.net. Furthermore, ESP analysis can be correlated with computed interaction energies to characterize the strengths of different intermolecular interactions researchgate.net.
Correlation Studies: Nuclear Quadrupole Coupling Constants and Partial Atomic Charges
Correlation studies between nuclear quadrupole coupling constants (NQCC) and partial atomic charges provide insights into the electronic environment of specific nuclei within a molecule and how it relates to the distribution of electron density researchgate.netdu.ac.irglobalauthorid.comdu.ac.irejournal.bydu.ac.innumberanalytics.com. NQCC is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, which is sensitive to the surrounding electron distribution ejournal.bydu.ac.innumberanalytics.com.
Theoretical studies on amino derivatives of this compound have investigated the correlation between the ¹⁴N NQCC and partial atomic charges on the nitrogen atom researchgate.netdu.ac.irglobalauthorid.com. Using DFT calculations, researchers have computed partial atomic charges using different methods, such as Mulliken charges and Natural Bond Orbital (NBO) charges researchgate.net. These studies have shown a reasonably good correlation between the calculated NQCC parameter and partial atomic charges researchgate.net. Notably, a much better correlation has been found between NBO charges and the ¹⁴N NQCC in these this compound derivatives researchgate.net.
Such correlation studies are valuable for establishing structure-property relationships, allowing for the estimation of charge distribution and electron density at quadrupolar nuclei based on calculated or experimental NQCC values ejournal.by. This approach helps in understanding how the electronic structure of this compound derivatives is influenced by substituents and how this relates to their physical and chemical properties.
Supramolecular Chemistry and Host Guest Interactions Involving Adamantane
Adamantane (B196018) as a Model Guest Molecule
The symmetrical and rigid structure of this compound makes it a valuable model guest molecule for studying the principles of host-guest chemistry. Its interactions with various hosts provide insights into the factors that govern binding affinity, stoichiometry, and the dynamics of complex formation.
Interaction with Cyclodextrin (B1172386) Macrocycles (β-Cyclodextrin Specificity)
Cyclodextrins (CDs), cyclic oligosaccharides with a truncated cone shape, are widely used hosts in supramolecular chemistry. Among the various cyclodextrins, β-cyclodextrin (β-CD), composed of seven glucose units, exhibits a cavity size that is particularly well-suited for encapsulating this compound derivatives. researchgate.netmdpi.comacs.org This size complementarity leads to the formation of stable 1:1 inclusion complexes. mdpi.com The interaction between this compound and β-CD is a classic example of hydrophobic association, driven by the favorable displacement of high-energy water molecules from the relatively nonpolar cavities of both the host and the guest upon complex formation. nih.govhuji.ac.il This specific recognition between the hydrophobic this compound group and the hydrophobic cavity of β-CD has been extensively studied and utilized in various supramolecular systems. researchgate.netmdpi.comacs.orgacs.orgdiva-portal.orgrsc.org The association constants for this compound derivatives with β-CD are typically in the range of 10⁴ to 10⁵ M⁻¹. researchgate.netmdpi.commdpi.com
Research findings highlight the specificity of β-CD for this compound compared to other cyclodextrins like α-CD or γ-CD, whose cavity sizes are less complementary, resulting in weaker binding affinities. mdpi.comosti.gov Studies using techniques like isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed thermodynamic and structural information about these inclusion complexes. mdpi.comosti.gov For instance, ITC analysis of this compound-1-carboxylic acid with β-CD showed a binding constant (K) of 7.7 × 10⁴ M⁻¹ at 25 °C in a DMSO-water mixture, with a significant exothermic enthalpy change (ΔH) and a negative entropy change (ΔS). mdpi.com
Complexation with Cucurbit[n]uril Hosts
Cucurbit[n]urils (CB[n]), a family of macrocyclic hosts composed of repeating glycoluril (B30988) units, also form strong inclusion complexes with this compound derivatives. snmjournals.orgnih.govnih.gov These hosts possess a rigid, hydrophobic cavity and portals lined with carbonyl groups that can engage in ion-dipole and hydrogen bonding interactions. snmjournals.org Cucurbit fishersci.aturil (CB fishersci.at) is particularly known for its high affinity towards this compound guests, with association constants often reaching exceptionally high values, in the range of 10¹⁰ to 10¹⁵ M⁻¹. snmjournals.orgnih.govwikipedia.org This strong binding is attributed to the excellent size match between the this compound guest and the CB fishersci.at cavity, coupled with favorable interactions with the carbonyl portals, especially when the this compound derivative carries a positive charge. snmjournals.orgwikipedia.org
The complexation between this compound and CB[n] has been explored for various applications, including drug delivery and pretargeted imaging strategies, due to the high stability and fast association kinetics of the resulting complexes. snmjournals.orgnih.govnih.gov NMR titrations have confirmed the formation of stable supramolecular complexes with the this compound unit encapsulated within the CB[n] cavity. muni.cz
Investigation of Association Constants and Thermodynamic Properties
The study of association constants (K) and thermodynamic parameters (enthalpy change, ΔH, and entropy change, ΔS) is crucial for understanding the driving forces and stability of this compound-based host-guest complexes. Techniques such as ITC, NMR spectroscopy, and fluorescence correlation spectroscopy (FCS) are commonly employed for these investigations. mdpi.commdpi.comosti.gov
For β-CD-adamantane complexes, association constants are typically in the range of 10⁴-10⁵ M⁻¹. researchgate.netmdpi.commdpi.com ITC studies reveal that the complexation is often driven by favorable enthalpy changes, although the entropy change can vary depending on the specific guest and solvent conditions. nih.govhuji.ac.ilmdpi.com The release of water molecules from the hydrophobic cavities upon complex formation contributes significantly to the thermodynamic profile. nih.govhuji.ac.il
In the case of cucurbit[n]urils, particularly CB fishersci.at, association constants with this compound derivatives are remarkably high, often exceeding 10¹⁰ M⁻¹. snmjournals.orgnih.govwikipedia.org These high affinities are indicative of very stable complexes. The binding is influenced by factors such as the guest's functionalization, charge, and the specific cucurbituril (B1219460) homologue used. snmjournals.orgwikipedia.orgmuni.cz
Table 1: Representative Association Constants for this compound Host-Guest Complexes
| Host | Guest (this compound Derivative) | Association Constant (K) (M⁻¹) | Conditions | Source |
| β-Cyclodextrin | This compound derivative | 10⁴ - 10⁵ | Aqueous solution | researchgate.netmdpi.commdpi.com |
| β-Cyclodextrin | This compound-1-carboxylic acid | 7.7 × 10⁴ | 25 °C, DMSO-water (5:95) | mdpi.com |
| β-Cyclodextrin | This compound-1-carboxylic acid | 3.0 × 10⁵ | pH 4.05 | mdpi.com |
| β-Cyclodextrin | This compound-1-carboxylic acid | 4.0 × 10⁴ | pH 7.2 | mdpi.com |
| β-Cyclodextrin | This compound-1-carboxylic acid | 1.8 × 10⁴ | pH 8.5 | mdpi.com |
| β-Cyclodextrin | This compound derivative labeled with Alexa 488 | 5.2 × 10⁴ | 25 °C, pH 6, aqueous solution | mdpi.com |
| Cucurbit fishersci.aturil | This compound derivative | 10¹⁰ - 10¹⁵ | nih.gov | |
| Cucurbit fishersci.aturil | Protonated adamantanamine | 4.23 × 10¹² | Aqueous solution | wikipedia.org |
| Cucurbit fishersci.aturil | This compound derivative | ~10¹⁴ | In vivo | snmjournals.org |
Assembly Mechanisms of this compound-Based Supramolecular Systems
This compound's ability to engage in specific host-guest interactions serves as a powerful tool for constructing complex supramolecular assemblies. These assemblies are often formed through self-assembly processes driven by non-covalent forces.
Self-Assembly Principles in Aqueous Environments
In aqueous environments, the hydrophobic effect plays a significant role in the self-assembly of this compound-modified molecules with water-soluble hosts like cyclodextrins and cucurbiturils. The unfavorable interaction of the hydrophobic this compound moiety with water drives its encapsulation within the hydrophobic cavity of the host, leading to the formation of stable inclusion complexes. nih.govhuji.ac.il This host-guest recognition motif can be utilized to direct the assembly of larger structures, such as supramolecular polymers, micelles, vesicles, and hydrogels. mdpi.comrsc.orgwikipedia.orgresearchgate.net
For example, polymers modified with this compound groups can self-assemble with cyclodextrin polymers in water through the formation of multiple host-guest interactions, leading to the creation of physically crosslinked networks like shear-thinning hydrogels. mdpi.comrsc.org The self-assembly process is influenced by factors such as the concentration of the components, temperature, and pH. rsc.orgnih.gov
Role of Non-Covalent Interactions: Hydrogen Bonding and Van der Waals Forces
Hydrogen bonding can play a role, particularly when the this compound derivative or the host molecule contains functional groups capable of forming hydrogen bonds. For instance, the carbonyl groups lining the portals of cucurbiturils can engage in ion-dipole or hydrogen bonding interactions with appropriate functional groups on the this compound guest, enhancing the binding affinity. snmjournals.orgwikipedia.org In certain supramolecular architectures involving this compound-based building blocks, directed hydrogen bonds can contribute to the formation and stabilization of ordered structures, such as dimers, tapes, or grids in cocrystals. acs.orgescholarship.org These non-covalent interactions, in concert with hydrophobic effects, dictate the formation and stability of this compound-based supramolecular systems. wikipedia.orgoup.com
Chaperone-Assisted Host-Guest Complex Formation
Recent research has unveiled a phenomenon known as chaperone-assisted host-guest complex formation involving this compound and cucurbit nih.govuril (CB7). This mechanism provides a new approach to efficiently assemble host-guest based supramolecules with increased mechanical stabilities. nih.govacs.orgfigshare.com Studies using single-molecule force spectroscopy with optical tweezers have investigated the mechanical stability of the this compound-CB7 complex. nih.govacs.orgnih.gov A DNA template was utilized to maintain proximity between the CB7 host and the this compound guest, enhancing the efficiency of single-molecule characterization. nih.govacs.orgfigshare.com
Interestingly, a hexyl group adjacent to the this compound guest molecule was found to act as a chaperone, assisting in the formation and stabilization of the this compound-CB7 pairs. nih.govacs.orgfigshare.comnih.govrsc.org This chaperone effect is specific to the this compound-CB7 interaction and was not observed for this compound-β-cyclodextrin interactions. nih.gov The hexyl group is thought to initially interact with CB7, bringing the this compound closer to the host cavity. nih.gov Given the significantly higher binding strength between this compound and CB7 compared to the hexyl group and CB7, the more stable this compound-CB7 complex eventually predominates through a dynamic process involving the egression of the hexyl group and the ingression of the this compound group. nih.gov
Experiments have shown that a positively charged this compound guest exhibits higher mechanical stability (49 pN) with CB7 compared to a neutral this compound guest (44 pN), a trend consistent with the chemical affinity between the guest molecules and the CB7 host. nih.govacs.orgnih.gov This chaperone-assisted mechanism has potential applications in various fields, including biomedical applications, biosensing, and materials science, by enabling the assembly of supramolecules with enhanced mechanical properties. nih.govacs.orgfigshare.comnih.gov
Multivalent Interactions in Supramolecular Assemblies
Multivalency, the simultaneous interaction of multiple ligands on one entity with multiple receptors on another, plays a crucial role in enhancing the binding affinity and stability of supramolecular assemblies involving this compound. This approach is inspired by similar multivalent interactions observed throughout nature. acs.org In the context of this compound-based supramolecular systems, multivalency can be achieved by functionalizing polymers or other scaffolds with multiple this compound guest moieties or complementary host molecules like cyclodextrins. acs.orgacs.org
Studies have explored the effect of multivalent this compound cross-linkers on the binding affinity and formation of supramolecular networks with cyclodextrin-modified polymers, such as alginate-CD. acs.orgnih.gov Quantitative studies using techniques like NMR titrations have demonstrated that increasing the multivalency of the this compound cross-linker leads to increased binding constants with the cyclodextrin host. acs.orgnih.gov For instance, in a poly(ethylene glycol)-adamantane/β-cyclodextrin-alginate system, robust hydrogel formation was observed only with an 8-arm multivalent this compound guest, highlighting the significant impact of multivalency on network formation and stability. acs.orgnih.gov The inclusion of a phenyl spacer in the cross-linker further enhanced binding and gelation. acs.orgnih.gov
Multivalent host-guest interactions based on the β-cyclodextrin/adamantane pair have been utilized in the synthesis of novel supramolecular assemblies, such as those based on hyaluronic acid derivatives bearing bivalent β-cyclodextrin and this compound moieties. acs.org Isothermal titration calorimetry (ITC) experiments revealed a pronounced increase in the stability constant for bivalent complexes compared to monovalent ones, with the complexation enthalpy being approximately double. acs.org However, a decrease in complexation properties was observed when these dimers were attached to a polysaccharide backbone, attributed to unfavorable binding entropy. acs.org The viscoelastic properties of these supramolecular assemblies are directly related to the nature and energy of the interchain physical junctions formed through multivalent interactions. acs.org
Multivalent supramolecular assemblies using this compound derivatives have also been designed for targeted applications, such as drug delivery and photodynamic therapy. nih.gov For example, an adaptive supramolecular assembly was constructed using an this compound-connected pyrenyl pyridinium (B92312) derivative, sulfonated aluminum phthalocyanine, and folic acid-modified β-cyclodextrin. nih.gov This assembly, benefiting from multivalent co-assembly, formed targeted nanoparticles that could be specifically taken up by cancer cells and adaptively disaggregate in the intracellular environment, leading to selective accumulation in organelles and efficient cancer cell ablation. nih.gov
Engineering Supramolecular Architectures with this compound
The ability of this compound to engage in strong and specific host-guest interactions, particularly with cyclodextrins and cucurbiturils, makes it a valuable building block for engineering diverse supramolecular architectures with tailored properties and functions. nih.govmdpi.comresearchgate.net These architectures find applications in areas ranging from biomaterials and drug delivery systems to surface modification and sensing. nih.govnih.govmdpi.compensoft.net
Biomimetic Supramolecular Polymer Design
This compound-based host-guest interactions are frequently employed in the design of biomimetic supramolecular polymers. These polymers are formed through the reversible assembly of monomers or polymer chains linked by non-covalent interactions, mimicking the dynamic and responsive nature of biological systems. wikipedia.orgnih.gov The strong association between this compound and cyclodextrins, with association constants typically in the range of 10³ to 10⁵ M⁻¹, makes this a favored host-guest pair for constructing such dynamic networks. nih.govmdpi.comresearchgate.net
Supramolecular polymers based on cyclodextrin and this compound have been developed for various applications, including dynamic hydrogels for cell matrices and corneal wound healing. acs.orgnih.govmdpi.com These materials exhibit unique mechanical features like self-healing, toughness, and stretchability, which can be tuned by controlling the dissociation kinetics of the non-covalent crosslinks. wikipedia.orgresearchgate.net For instance, supramolecular hydrogels based on multivalent β-cyclodextrin and this compound interactions have shown prolonged residence time on the cornea for wound healing applications. mdpi.com
The design of supramolecular polymers often involves functionalizing polymer backbones with either this compound guest moieties or cyclodextrin host cavities. Mixing complementary functionalized polymers leads to the formation of cross-linked networks held together by reversible host-guest interactions. acs.orgacs.orgnih.gov The mechanical properties of these networks can be influenced by factors such as the degree of functionalization, the valency of the host or guest moieties, and the concentration of the polymers. acs.orgacs.orgnih.gov
This compound-Functionalized Liposomes for Membrane Interaction Studies
Liposomes, often used as models for biological membranes, can be functionalized with this compound derivatives to study membrane interactions and develop targeted drug delivery systems. nih.govmdpi.compensoft.netpensoft.netresearchgate.net The lipophilic nature of the this compound moiety allows it to anchor effectively within the lipid bilayer of liposomes. nih.govmdpi.compensoft.netpensoft.net This provides a versatile platform for attaching various ligands to the liposome (B1194612) surface via the this compound anchor, enabling studies on cell recognition and receptor targeting. nih.govmdpi.compensoft.netpensoft.net
Research has investigated the partitioning and localization of this compound and its derivatives, such as amantadine (B194251), within lipid bilayers. nih.govresearchgate.netpnas.org Studies using techniques like neutron and X-ray diffraction, electron paramagnetic resonance (EPR) spectroscopy, and molecular dynamic simulations have shown that this compound compounds can occupy different sites within the bilayer, including near the surface and deeper within the hydrophobic core. nih.govresearchgate.net The location can be influenced by factors such as the protonation state of the compound. nih.govresearchgate.net
This compound-functionalized liposomes have been used to present various molecules, including carbohydrates and peptides, on the liposome surface for studying specific interactions with proteins and cell receptors. nih.govpensoft.netresearchgate.net This approach is valuable for understanding receptor targeting processes in living cells and designing targeted drug delivery systems. nih.govmdpi.compensoft.netpensoft.net For example, liposomal systems with incorporated adamantyl glycoconjugates have served as models for investigating specific protein interactions with membrane receptors. nih.govresearchgate.net The incorporation of adamantyl aminoguanidine (B1677879) derivatives into liposome model membranes has also been explored, combining the lipophilic anchoring ability of this compound with the hydrophilic nature of guanidine (B92328) groups found in cell-penetrating peptides. pensoft.net
Development of Self-Assembled Monolayers (SAMs)
This compound derivatives, particularly those functionalized with thiol groups, are utilized in the development of self-assembled monolayers (SAMs) on metal surfaces, such as gold. nih.govnih.govau.dkresearchgate.netacs.org SAMs are ordered molecular assemblies that form spontaneously on a surface through the adsorption of molecules from solution or the gas phase. nih.gov Adamantanethiols can form highly ordered, hexagonally close-packed monolayers on Au(111) surfaces. nih.govresearchgate.net
The rigid, bulky structure of this compound influences the packing and properties of these SAMs. nih.govresearchgate.net While this compound-based SAMs can exhibit high order, the bulky nature of this compound may lead to weaker intermolecular interactions and larger lattice spacings compared to alkanethiol SAMs. nih.govresearchgate.net This can result in this compound-thiolate monolayers being more labile and susceptible to displacement by other thiols, a property that can be exploited in nanofabrication techniques like soft nanolithography. nih.govresearchgate.net
This compound-based tripodal thiols, featuring an this compound core with multiple thiol-terminated legs, have been designed to create tightly bound SAMs on gold surfaces through multi-point adsorption. nih.govau.dk These tripod-shaped molecules offer a large surface footprint, which can help ensure sufficient lateral separation between functional groups presented on the SAM surface. au.dk SAMs fabricated from this compound-based tripodal thioether ligands functionalized with redox-active moieties, such as ferrocene, have been characterized to assess their structure, binding chemistry, and the lateral separation of the functional units. au.dk
Advanced Materials Science Applications of Adamantane and Its Derivatives
Adamantane (B196018) as a Molecular Building Block for Advanced Materials
The this compound core serves as a versatile platform for constructing extended solid-state structures. Its defined geometry and the ability to introduce functional groups at specific positions allow for precise control over the resulting framework architecture and properties. Similar to aromatic ligands, this compound retains rigidity but offers additional benefits such as tetrahedral structure for unique node geometry, a non-polar backbone for hydrophobicity, and conformational stability. researchgate.net
Construction of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers formed by linking organic building blocks through strong covalent bonds. chemistryviews.orgoaepublish.com this compound-based monomers have been successfully incorporated into COFs, leading to materials with tailored porosity and functionality. researchgate.netchemistryviews.org The synthesis of substituted adamantanes is often achieved via carbocation or radical intermediates. rsc.org
The rigid, tetrahedral symmetry of certain this compound derivatives makes them ideal building blocks for constructing 3D COFs with well-defined pore structures. chemistryviews.orgwikipedia.org By carefully selecting the this compound-based linkers and co-monomers, researchers can control the pore size, shape, and connectivity, thereby tuning the adsorption properties of the resulting COF. For example, 1,3,5,7-adamantanetetracarboxylic acid, a tetrahedral linker, has been used in hydrogen-bonded organic frameworks, crystallizing into a five-fold interpenetrated diamond cubic network. wikipedia.org The incorporation of this compound-based linker groups can promote CO2 adsorption. acs.org
Studies have explored the design of 1,3,5,7-tetrakis(4-aminophenyl)adamantine based COFs for hydrogen storage, demonstrating high porosity (90–96%) and large accessible surface areas (5511–6810 m²/g). rsc.org Another study on 1,3,5,7-tetraphenylthis compound-based COFs also revealed high porosity (86–95%) and large H2 accessible surface areas (5967–6709 m²/g). rsc.org The pore size distribution and BET surface area of this compound-based frameworks influence their adsorption capacities for small gas molecules like CO2 and CH4. mdpi.com
Here is a table summarizing some research findings on the porosity and adsorption capabilities of this compound-based COFs:
| This compound Derivative Used | Co-monomer(s) | Topology | Porosity (%) | H₂ Accessible Surface Area (m²/g) | CO₂ Adsorption Capacity (wt%) @ 273 K/1 bar | CH₄ Adsorption Capacity (wt%) @ 273 K/1 bar | Reference |
| 1,3,5,7-tetrakis(4-aminophenyl)adamantine | Diformyl-p-carborane | Diamond, ctn, bor | 90–96 | 5511–6810 | - | - | chemistryviews.orgrsc.org |
| 1,3,5,7-tetraphenylthis compound | - | ctn, bor | 86–95 | 5967–6709 | - | - | rsc.org |
| Six/eight-arm bromophenyl this compound-based "knots" | Alkynes-type "rod" monomers | - | - | 395–488 (BET surface area) | 8.9–9.0 | 1.43–1.63 | mdpi.com |
This compound-based COFs can serve as robust supports for catalysts. The stable framework and accessible pores allow for the incorporation of active catalytic species, preventing leaching and degradation. researchgate.net Studies have shown that this compound-based COFs can support metal nanoparticles, such as palladium and gold, for catalytic reactions like the hydrogenation of nitrostyrene. researchgate.netrsc.org The resulting COF-supported metal nanoparticles exhibit stability and recyclability. researchgate.net The residual palladium catalyst from the COF preparation strategy can also be utilized in catalytic reactions. researchgate.net
Design Principles for Porosity and Adsorption Capability
Formation of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov this compound-based ligands, or "tectons," are valuable in MOF synthesis due to their rigidity and ability to dictate specific network geometries. researchgate.netresearchgate.net
The tetrahedral or multi-substituted this compound core can act as a molecular tecton, influencing the coordination environment around the metal centers and leading to unique node geometries and framework topologies. researchgate.netresearchgate.net this compound-1,3,5,7-tetracarboxylic acid, for instance, has been used as a rigid tetratopic ligand in the construction of copper(II) MOFs. nih.gov The defined angles and rigid structure of this compound-based ligands contribute to the formation of robust and predictable framework architectures. researchgate.net The centroid of the this compound core can serve as a node in the 3D network. researchgate.net
Network interpenetration, where multiple identical frameworks are interwoven, can reduce the porosity and accessible surface area of MOFs. researchgate.net The bulky and rigid nature of this compound-based ligands can be strategically employed to prevent or control interpenetration during MOF synthesis. By designing ligands with appropriate size and shape, researchers can create steric hindrance that disfavors the formation of interpenetrated networks, leading to the isolation of single, non-interpenetrated frameworks with enhanced porosity. otago.ac.nz However, in some cases, the increased size of this compound cages can lead to higher interpenetration. nih.gov Accessing non-default topologies that are more resilient towards interpenetration is a research strategy. otago.ac.nz Photolabile protecting groups incorporated into MOFs can also prevent lattice interpenetration. rsc.org
Utilizing this compound Tectons for Unique Node Geometry
Design of Microporous Organic Polymers (MOPs)
Microporous Organic Polymers (MOPs) are a class of porous materials characterized by pore sizes typically less than 2 nm. researchgate.net They have garnered significant attention for applications such as gas capture and storage, separation, and catalysis, owing to their high surface areas, low densities, and excellent thermal and chemical stability. researchgate.netresearchgate.netaston.ac.ukmagtech.com.cn this compound derivatives have emerged as valuable building blocks in the synthesis of MOPs, contributing to their rigid frameworks and tunable pore structures. magtech.com.cn
This compound as a "Molecular Knot" in Polymer Synthesis
Multi-substituted this compound derivatives have been reported as promising "molecular knot" candidates for constructing MOPs. magtech.com.cn Their symmetrical and rigid three-dimensional structure allows them to act as core architectures, connecting with "linkage" molecules to form highly cross-linked networks. magtech.com.cn For instance, microporous organic polymers (MOP-Ad) have been synthesized by Suzuki coupling polymerization using 1,3,5,7-tetrakis(4-bromophenyl)this compound (B3069138) as "knots" and phenylboronic acid-type "rods". rsc.orgrsc.org This approach leverages the rigid this compound core to create stable, porous networks.
Tailoring Pore Structures and Chemical Components
The incorporation of this compound into MOPs allows for the tailoring of pore structures and the introduction of specific chemical components, influencing their adsorption and separation properties. By selecting different linkage molecules and functionalizing the this compound core, researchers can control the size and shape of the pores, as well as the chemical environment within the pores. For example, MOPs based on this compound have been synthesized with phenyl, Schiff base, imide, and nitrogen-rich linkages, each offering different structural characteristics and adsorption properties. magtech.com.cn Studies have shown that the presence of heteroatomic pore surfaces in these networks can enhance gas storage capacities, such as for CO2. researchgate.net
Microporous poly(Schiff base) networks constructed from this compound derivatives have exhibited significant adsorption capacities for various gases and vapors, including H2, CO2, benzene (B151609), and cyclohexane (B81311), with notable selectivities for CO2 over N2 and CH4, and benzene over N2 and H2O. magtech.com.cn
Here is a table summarizing some gas adsorption data for an this compound-based microporous poly(Schiff base) (PSN-3):
| Adsorbate | Temperature (K) | Pressure (bar) | Adsorption Capacity (wt%) | Selectivity (vs. indicated gas) |
| H₂ | 77 | 1 | 1.32 | - |
| CO₂ | 273 | 1 | 13.6 | N₂: 88, CH₄: 16 |
| Benzene | 298 | 0.9 | 80.5 | N₂: 267, H₂O: 19 |
| Cyclohexane | 298 | 0.9 | 63.7 | - |
The ability to tune the pore structure and chemistry through the strategic design of this compound-based building blocks is crucial for developing MOPs with targeted adsorption and separation properties for various applications, including environmental pollution control and natural gas purification. researchgate.netrsc.org
Polymeric Materials Enhanced by this compound
The incorporation of this compound and its derivatives into various polymer matrices can significantly enhance their physical, thermal, and mechanical properties. nih.govresearchgate.netntu.edu.twacs.org The rigid, bulky nature of the this compound cage restricts polymer chain mobility, leading to increased glass transition temperatures, improved stiffness, and reduced crystallinity. nih.govresearchgate.netacs.orgingentaconnect.com
Adamantyl Groups as Bulky Pendant Groups for Polymer Property Modulation
Adamantyl groups can be introduced into polymers as bulky pendant groups, effectively modulating their properties. researchgate.net When attached to polymer chains, the rigid adamantyl structure limits chain movement, influencing thermal behavior, solubility, and mechanical strength. researchgate.netingentaconnect.com For instance, methacrylate (B99206) polymers containing pendant this compound groups, such as those derived from 1-adamantyl methacrylate (ADMA), exhibit improved thermal and mechanical properties compared to poly(methyl methacrylate) (PMMA). researchgate.netingentaconnect.com The introduction of the this compound group leads to higher glass transition temperatures and increased stiffness. researchgate.netingentaconnect.comresearchgate.net
Methacrylate polymers containing this compound are of particular interest for applications requiring high thermal stability and resistance to processes like reactive ion etching (RIE). researchgate.netoup.com Their transparency in the deep UV region also makes them suitable for use in photolithography. researchgate.netingentaconnect.comoup.com
This compound-Modified Polyurethanes: Structural and Mechanical Property Tuning
This compound-modified polyurethanes (PUs) have been developed to leverage the unique properties of the this compound cage for tuning structural and mechanical characteristics. nih.govntu.edu.twscientific.netrsc.org The incorporation of this compound units into the polyurethane structure can influence properties such as thermal stability, glass transition temperature, and mechanical strength. nih.govscientific.net
Studies have shown that the number of hydroxyl groups on the this compound additive plays a significant role in tuning the properties of the modified PU. scientific.net For example, PU modified with adamantanetriol can exhibit a relatively higher glass transition temperature compared to those modified with adamantanediol. scientific.net The formation of crosslinked structures in the presence of adamantanetriol can lead to significant improvements in storage modulus and hardness at low temperatures. scientific.net
This compound-containing polyurethanes have also been explored for shape memory applications. nih.govrsc.org Moderate this compound content has been shown to result in good mechanical properties and a broad glass transition, contributing to shape memory behavior with high fixation and recovery rates. nih.govrsc.org The bulky this compound units can disrupt the regular arrangement of polyurethane chains, promoting the formation of amorphous domains which are important for shape memory properties. nih.govrsc.orgntu.edu.tw
This compound-modified polyurethanes have also demonstrated potential in electronics applications, particularly for 3D printing of materials with low dielectric constants. ntu.edu.tw Introducing 1,3-adamantanediol (B44800) into the polyurethane acrylate (B77674) matrix has been shown to effectively decrease the dielectric constant while maintaining good mechanical properties. ntu.edu.tw
Here is a table illustrating the effect of 1,3-adamantanediol (ADO) content on the properties of polyurethane acrylate (PUA) resin:
| ADO Content (wt%) | Dielectric Constant (10 GHz) | Loss Tangent (10 GHz) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | ~4.0 (Commercial FR-4) | ~0.02 (Commercial FR-4) | - | - |
| Varying | Decreases | Decreases | Increases | Decreases |
| Specific ADO-PUA | 2.26 | 0.018 | 12.02 | 111.35 |
Development of this compound-Based Polymer Composites
This compound and its derivatives are also being utilized in the development of polymer composites to enhance their performance. mdpi.comnih.gov The incorporation of this compound-modified fillers or the use of this compound-containing polymers as matrix materials can lead to composites with improved mechanical, thermal, and dielectric properties. mdpi.com
For instance, the modification of graphene oxide (GO) with this compound (AMT) has been explored for use in cyanate (B1221674) ester (CE) resin composites. mdpi.com The conjugation of GO with this compound improves the dispersion of GO within the polymer matrix and reduces interfacial polarization, resulting in composites with lower dielectric constants. mdpi.com These composites also exhibit improved thermal stability and water resistance compared to the neat cyanate ester resin. mdpi.com
This compound's rigid structure can also act as a reinforcing element within polymer matrices, contributing to increased stiffness and strength. The development of this compound-based polymer composites is an active area of research, aiming to create materials with tailored properties for demanding applications.
Nanotechnology and Nanostructure Fabrication
The precise, well-defined structure of this compound makes it suitable for bottom-up approaches in nanotechnology, where molecules are used as fundamental components to build larger, complex structures arxiv.org.
Molecular Building Blocks for Self-Assembly of Molecular Crystals
This compound and its functionalized derivatives have been explored as molecular building blocks for constructing self-assembled nanostructures, particularly molecular crystals wikipedia.orgpensoft.netpensoft.netarxiv.orgresearchgate.netaps.orgresearchgate.net. The rigid nature of the this compound cage provides structural integrity to the resulting assemblies arxiv.org. Functionalization at the bridgehead or methylene (B1212753) positions allows for the introduction of chemical active centers that can drive intermolecular interactions necessary for self-assembly arxiv.org.
Computational studies have investigated the viability of using functionalized this compound molecules, such as boron and nitrogen substituted derivatives (e.g., tetra-bora-adamantane and tetra-aza-adamantane), as fundamental building blocks for nanostructure self-assembly arxiv.orgresearchgate.netaps.org. These studies suggest that such molecules can form stable molecular crystals with structures analogous to zincblende or wurtzite, exhibiting desirable electronic and mechanical properties arxiv.orgresearchgate.netaps.org. For instance, a hypothetical molecular crystal formed from tetra-bora-adamantane and tetra-aza-adamantane in a zincblende structure was predicted to have a direct and large electronic band gap and a bulk modulus of 20 GPa researchgate.netaps.org. The stability of these molecular crystals is attributed to strong intramolecular bonding within the this compound core and attractive intermolecular interactions between functionalized sites, such as B-N interactions arxiv.orgresearchgate.net.
Beyond crystalline structures, this compound has also been utilized in the self-assembly of supramolecular nanoparticles. For example, polyacrylates functionalized with this compound and β-cyclodextrin can self-assemble into supramolecular nanoparticles through strong host-guest complexation, demonstrating a strategy for creating well-defined nanostructures rsc.orgnih.gov. This host-guest interaction between this compound and cyclodextrins is a frequently employed motif in supramolecular chemistry for directing assembly pensoft.netrsc.orgnih.govresearchgate.netacs.org.
Applications in Strain Engineering of Two-Dimensional Materials
Strain engineering is a powerful technique to tune the optical and electrical properties of two-dimensional (2D) materials by deforming their crystal lattice sciopen.comus.es. This compound, particularly in the form of an this compound plasma polymer, has been employed as an encapsulation or pinning layer to enhance strain transfer and achieve higher strain levels in 2D materials like monolayer molybdenum disulfide (MoS₂) sciopen.comus.esunlv.edugoogle.frresearchgate.netgoogle.com.lyresearchgate.netresearchgate.netacs.org.
Applying strain to 2D materials can be challenging due to their nanoscale dimensions and interactions with the substrate sciopen.comus.es. This compound encapsulation minimizes buckling effects caused by van der Waals interactions, allowing for more efficient and reproducible application of strain sciopen.comus.es. Studies have shown that using an this compound plasma polymer capping layer can lead to unprecedented crystal strains of up to 2.8% in monolayer MoS₂ researchgate.netresearchgate.net. This improved strain transfer results in significant tuning of the material's properties. For example, micro-reflectance spectroscopy on this compound-encapsulated monolayer MoS₂ under compressive strain revealed maximum strain gauge factors of -99.5 meV/% for the A exciton (B1674681) and -63.5 meV/% for the B exciton researchgate.netresearchgate.net. These findings, corroborated by photoluminescence and Raman measurements, indicate that this compound polymer serves as an effective layer for transferring substrate-induced strain to 2D layers, enabling higher levels of crystal strain and consequently greater tunability of their optoelectronic properties researchgate.netresearchgate.net.
Conceptual Design of Nanorotors and Nanogears
The rigid, well-defined structure of this compound and other diamondoids has inspired their conceptual use in the design of nanoscale mechanical devices, such as nanorotors, nanogears, and molecular machines researchgate.net. The inherent stiffness and the possibility of functionalizing multiple sites on the this compound cage make it suitable for constructing components with precise movements researchgate.net.
The concept of molecular manufacturing, which envisions building complex structures and machines from the bottom up using individual molecules, has considered diamondoids as potential components researchgate.net. This compound's structure, with its multiple linking groups, is seen as advantageous for creating intricate molecular architectures researchgate.net. While still largely in the realm of theoretical design and early-stage experimental exploration, proposals for nanomotors and nanogears based on diamondoid frameworks, including this compound, have been put forth researchgate.net. One example includes the design of a three-wheeler nanocar that incorporates two this compound moieties contributing to its rotary motion nih.gov. The controlled movement of molecular components, such as the shuttling of macrocycles in rotaxanes influenced by this compound end-groups, further illustrates the potential of using this compound in molecular machinery nih.gov.
Advanced Functional Materials
This compound's unique structural scaffold can be incorporated into various materials to impart or enhance specific functional properties, particularly in optics and electronics researchgate.netmdpi.comrsc.orgrsc.orguni-giessen.deresearchgate.netresearchgate.netgoogle.comrsc.org.
This compound-Type Clusters for Tunable Optical Properties
This compound-type clusters, which include organic this compound derivatives and inorganic-organic hybrid compounds with similar cage structures, have demonstrated interesting and tunable optical properties rsc.orgrsc.orguni-giessen.de. These clusters often have the general formula [(RT)₄E₆], where T represents a group 14 atom (like C, Si, Ge, Sn) and E is a chalcogenide atom (S, Se, Te) or CH₂ rsc.orguni-giessen.de.
Research has shown that these this compound-type clusters can exhibit strong nonlinear optical (NLO) properties, including second-harmonic generation (SHG) in crystalline forms and white-light generation (WLG) in amorphous states rsc.orgrsc.orguni-giessen.de. The specific optical behavior can be tuned by altering the elemental composition of the cluster core and the nature of the organic substituents (R groups) rsc.orguni-giessen.de. For instance, organotin chalcogenide clusters with an this compound-type structure, such as [(StySn)₄S₆], have shown unprecedented white-light generation when irradiated with a continuous-wave infrared laser rsc.org. The crystallinity of the material plays a crucial role, with crystalline samples typically exhibiting SHG and amorphous samples showing WLG rsc.orgrsc.orguni-giessen.de.
Beyond these inorganic-organic hybrids, even simple functionalization of this compound can influence its optical properties. Methylated adamantanes, for example, have shown fluorescence, with relative quantum yields increasing with the number of methyl groups acs.org. Computational studies comparing this compound to sila- and germa-adamantane have also explored how structural modifications affect electronic and optical properties, including electron affinity and optical gaps researchgate.netkku.ac.th.
Development of this compound-Based Hole Transport Materials (HTMs) for Electronic Devices
This compound derivatives have emerged as promising candidates for hole transport materials (HTMs) in various organic electronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) researchgate.netmdpi.comresearchgate.netresearchgate.netgoogle.comrsc.orgmdpi.com. The rigid 3D cage structure of this compound contributes to the thermal and morphological stability of the resulting HTMs, which is crucial for device performance and longevity researchgate.netresearchgate.net.
Computational studies have explored the potential of various this compound derivatives as HTMs in PSCs researchgate.netrsc.org. Modifications involving multiple arm substitutions and variations in outermost substituents have been investigated researchgate.netrsc.org. These studies suggest that tetra-substitution of the this compound core can lead to optimal HTM characteristics researchgate.netrsc.org. For example, tetra-ethyl substituted this compound (ad-EtTPA) was found computationally to possess desirable properties for a PSC HTM, including a low HOMO energy level, small hole reorganization energy (λh), absorption in the UV region, and good stability researchgate.netrsc.org. The delocalization of positive potential in tetra-substituted derivatives was shown to correlate with lower hole reorganization energy, providing insight for molecular design rsc.org.
Experimentally, this compound-cored triarylamine derivatives, such as 4,4′,4″,4‴-(this compound-1,3,5,7-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)aniline) (ad-OMeTPA) and Ad-Ph-OMeTAD, have been synthesized and characterized as HTMs researchgate.netresearchgate.net. These materials exhibit favorable optical absorption/emission properties, suitable energy levels, and high electrochemical and thermal stability, indicating their potential for use in organic optoelectronic devices researchgate.netresearchgate.net. Some this compound-based HTMs are being developed as dopant-free alternatives to commonly used and more expensive materials like Spiro-OMeTAD researchgate.netresearchgate.net. This compound derivatives are also utilized as host or hole-transporting materials in OLED applications researchgate.net.
Data Tables
| Material / Compound | Application Area | Key Property / Finding | Reference |
| Tetra-bora-adamantane / Tetra-aza-adamantane molecular crystal (hypothetical) | Self-Assembly of Molecular Crystals | Direct and large electronic band gap, Bulk modulus: 20 GPa | researchgate.netaps.org |
| This compound plasma polymer encapsulated monolayer MoS₂ | Strain Engineering of 2D Materials | Achieved crystal strains up to 2.8% | researchgate.netresearchgate.net |
| This compound plasma polymer encapsulated monolayer MoS₂ | Strain Engineering of 2D Materials | Strain gauge factor (A exciton): -99.5 meV/%, Strain gauge factor (B exciton): -63.5 meV/% | researchgate.netresearchgate.net |
| This compound-type clusters [(RT)₄E₆] (e.g., R=Sty, T=Sn, E=S) | Tunable Optical Properties | Nonlinear optical properties (SHG in crystalline, WLG in amorphous) | rsc.orgrsc.orguni-giessen.de |
| Methylated Adamantanes | Tunable Optical Properties | Fluorescence, Quantum yield increases with methyl groups | acs.org |
| Tetra-ethyl substituted this compound (ad-EtTPA) | Hole Transport Material (Computational Study) | Low HOMO, Small hole reorganization energy (λh), UV absorption, Good stability | researchgate.netrsc.org |
| 4,4′,4″,4‴-(this compound-1,3,5,7-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)aniline) (ad-OMeTPA) | Hole Transport Material (Synthesis & Characterization) | Favorable optical/electrochemical properties, Suitable energy levels, High thermal/electrochemical stability | researchgate.net |
Fluorescence Sensors Utilizing this compound Porous Organic Frameworks
The unique rigid, three-dimensional structure of this compound serves as a valuable building block in the design and synthesis of porous organic frameworks (POFs) for various advanced materials science applications. Among these, the development of fluorescent sensors based on this compound-derived POFs has garnered attention due to their potential for selective and sensitive detection of target analytes. The inherent porosity and tunable functionality of POFs, combined with the structural characteristics imparted by this compound, can lead to materials with enhanced fluorescence properties and recognition capabilities.
Recent research has demonstrated the successful synthesis and application of a three-dimensional this compound porous organic framework (AdaPOF) as a fluorescence sensor for the rapid determination of tetracycline (B611298) (TC). This AdaPOF was synthesized through a Suzuki coupling reaction, utilizing 1,3,5,7–tetrakis(4–bromophenyl) this compound (TBPA) and 1,3,5–tri (4–pinacholatoborolanephenyl) benzene (TPPB) as monomers. The resulting material exhibited notable fluorescence performance, characterized by a relatively high quantum yield and good fluorescence stability.
The AdaPOF-based material demonstrated a selective fluorescence quenching effect in the presence of tetracycline. This quenching behavior forms the basis of its sensing mechanism. Studies, including density functional theory (DFT) calculations, suggest that the selective sensing mechanism towards TC is primarily attributed to effective electron transfer occurring between the AdaPOF framework and the tetracycline molecules.
The analytical performance of the AdaPOF-based fluorescence sensor for tetracycline detection was evaluated, showing promising results. The sensor exhibited a linear detection range for TC concentrations from 0.1 to 9.0 μmol/L. The limit of detection (LOD), calculated with a signal-to-noise ratio (S/N) of 3, was determined to be 43 nmol/L. Furthermore, the applicability of this fluorescence method was validated by analyzing tetracycline in aquatic product samples, yielding recovery rates ranging from 94.4% to 103.8%.
Compared to two-dimensional POFs, three-dimensional frameworks like the synthesized AdaPOF offer advantages such as larger surface areas, more interconnected channels, superior stability, and fully exposed active sites. These characteristics contribute to their enhanced potential in fluorescence sensing applications. The AdaPOF suspension itself showed a fluorescence emission peak at 380 nm when excited at 334 nm. The relative quantum yield of the AdaPOF suspension was calculated to be 5.9%, using quinine (B1679958) sulfate (B86663) (54% quantum yield in 0.1 mol/L H₂SO₄) as a standard.
The detailed research findings regarding the performance of the AdaPOF fluorescence sensor for tetracycline detection are summarized in the table below:
| Parameter | Value | Notes |
| Excitation Wavelength | 334 nm | For fluorescence emission at 380 nm. |
| Emission Wavelength | 380 nm | Fluorescence peak of AdaPOF suspension. |
| Relative Quantum Yield | 5.9% | Relative to quinine sulfate (54%). |
| Detection Mechanism | Fluorescence Quenching | Upon exposure to Tetracycline. |
| Sensing Mechanism | Electron Transfer | Between AdaPOF and Tetracycline. |
| Linear Range (TC) | 0.1 – 9.0 μmol/L | Demonstrated linear response. |
| Limit of Detection (TC) | 43 nmol/L (S/N = 3) | Sensitivity metric. |
| Recovery in Aquatic Products | 94.4% – 103.8% | Validation in real samples. |
This research highlights the potential of utilizing this compound-based porous organic frameworks as effective fluorescent sensing platforms for the detection of specific analytes, such as antibiotics, in environmental and food samples.
Adamantane in Medicinal Chemistry Research: Design Principles and Pharmacological Concepts
The Adamantyl Moiety as a Key Pharmacophore
The adamantyl group, the structural unit derived from adamantane (B196018), is recognized as a significant pharmacophore in the design of biologically active compounds. Its rigid, three-dimensional structure and lipophilic nature contribute to its influence on molecular properties relevant to drug action.
Conformational Rigidity and Metabolic Stability Contributions
The cage-like structure of this compound confers significant conformational rigidity to molecules in which it is incorporated. researchgate.netresearchgate.net This rigidity can be beneficial in drug design by helping to control the orientation of functional groups, which can be crucial for optimizing binding to specific biological targets and improving potency and selectivity. researchgate.netpublish.csiro.au Beyond influencing conformation, the steric bulk and rigidity of the adamantyl group can also contribute to increased metabolic stability. researchgate.netlshtm.ac.uk The bulky nature of the adamantyl moiety can impede the access of metabolizing enzymes, such as hydrolytic enzymes, to nearby functional groups, thereby increasing the drug's stability and potentially prolonging its plasma half-life. nih.govnih.gov While the adamantyl bridgehead tertiary carbons are often considered preferred sites for CYP-mediated metabolism, research indicates that secondary adamantyl carbons can also undergo oxidative metabolism. nih.gov
Role in Molecular Hybridization Strategies for Property Improvement
Molecular hybridization, a strategy involving the combination of two or more pharmacophores into a single molecule, is employed to develop compounds with improved biological activities, selectivity, or pharmacokinetic profiles. The adamantyl moiety plays a valuable role in these strategies. Its "add-on" lipophilicity and structural rigidity can enhance the ADME properties of the resulting hybrid molecules. nih.govresearchgate.net this compound has been used as a scaffold to which various functional groups are covalently attached, creating new molecules with modified properties. pensoft.netpensoft.net This approach has been explored in the development of agents with diverse therapeutic applications. For example, this compound-isothiourea hybrid derivatives have been synthesized and evaluated for antimicrobial and anti-proliferative activities. mdpi.comacs.org The introduction of the adamantyl group into existing drugs can enhance their pharmacological properties. researchgate.netmdpi.com
Design and Development of this compound-Based Molecular Carriers and Delivery Systems
Beyond its role as a pharmacophore, this compound is also utilized in the design and development of molecular carriers and drug delivery systems. Its lipophilicity and ability to engage in specific interactions make it suitable for incorporation into various delivery platforms. pensoft.netpensoft.net
This compound-Containing Liposomes for Targeted Delivery Research
Liposomes, which are artificial biological membranes, are widely investigated as drug delivery vehicles. This compound's affinity for the lipid bilayer of liposomes makes it a useful component in the development of this compound-containing liposomes (ACLs). pensoft.netpensoft.netresearchgate.net The adamantyl group can be incorporated into the lipid bilayer, often acting as an anchor due to its lipophilic nature. pensoft.netmdpi.com This anchoring capability allows for the presentation of other functional groups or ligands on the liposomal surface, which can be used for targeted drug delivery and surface recognition of specific cellular structures or receptors. pensoft.netpensoft.netmdpi.com Research has explored the use of adamantyl glycoconjugates anchored in liposomal bilayers as a foundation for targeted drug delivery systems decorated with carbohydrates. pensoft.netmdpi.com Adamantyl aminoguanidine (B1677879) derivatives have also been successfully incorporated into liposomes, with the adamantyl part serving as a lipophilic anchor and the guanidine (B92328) subunit positioned on the outer surface for potential surface recognition. mdpi.com ACLs have potential applications in targeted drug delivery, aiming to increase drug accumulation at disease sites and potentially reduce adverse effects. pensoft.netresearchgate.net
Cyclodextrin-Adamantane Complexes in Controlled Molecular Release Studies
Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, can form inclusion complexes with suitable guest molecules. pensoft.netresearchgate.net The adamantyl moiety is known to form strong inclusion complexes with cyclodextrins, particularly β-cyclodextrin, fitting well within its hydrophobic cavity with high association constants. pensoft.netmdpi.com This strong host-guest interaction forms the basis for developing cyclodextrin-adamantane complexes for controlled molecular release studies. pensoft.netpensoft.netresearchgate.net These supramolecular systems can be designed to control the release rate of encapsulated molecules. researchgate.netfree.fr The ability to form stable complexes between this compound and cyclodextrins has led to the development of self-aggregating cyclodextrin-based drug delivery systems. pensoft.net Research has demonstrated that these supramolecular interactions can be harnessed for targeted cargo delivery, even in complex in vivo environments. acs.org For example, the presence of this compound-functionalized bacteria (the guest) was shown to drive the accumulation of an injected cyclodextrin (B1172386) host in rodent models, illustrating the potential for targeted delivery via host-guest complexation. acs.org
Dendrimer Architectures Incorporating this compound.
Dendrimers are highly branched, globular macromolecules with a well-defined core, internal cavities, and a large number of surface functional groups nih.govmdpi.com. Their unique structure makes them promising candidates for drug delivery systems, gene transfection, and other biomedical applications pensoft.netpensoft.netmdpi.com. This compound has been utilized in the construction of dendrimer architectures in two primary ways: as a building block covalently attached to the dendrimer framework or as part of self-aggregating supramolecular systems where it interacts with host molecules like cyclodextrins pensoft.netpensoft.net.
This compound-based dendrimers can be synthesized by covalently attaching various functional groups to the this compound core, creating a structural basis for the dendrimer branches pensoft.netpensoft.net. Research has explored the design of polycationic dendrons based on tetra-functionalized this compound to reduce cytotoxicity observed with other dendrimer types like polyethyleneimine and polyamidoamine dendrimers, while maintaining their effectiveness as non-viral transfection agents pensoft.netpensoft.netmdpi.com. Studies on polycationic this compound dendrons of different generations have reported no cytotoxicity pensoft.netpensoft.net.
This compound's lipophilicity and strong interaction with host molecules like cyclodextrins also enable its incorporation into self-aggregating supramolecular dendrimer systems pensoft.netpensoft.net. This host-guest chemistry can be leveraged to create complex dendrimer architectures for applications such as gene transfection mdpi.com. For instance, host-guest assembly methods have been used to synthesize core-shell tecto dendrimers (CSTDs) by attaching β-cyclodextrins to polyamidoamine (PAMAM) dendrimers as the core and this compound-modified dendrimers as the shells mdpi.com.
Injectable Hydrogel Systems for Sustained Molecular Release.
Injectable hydrogels offer a minimally invasive approach for localized drug delivery, providing sustained release of therapeutics researchgate.netnih.govmdpi.com. This compound plays a significant role in the development of such systems, particularly through host-guest interactions with cyclodextrins to form supramolecular hydrogels researchgate.netmdpi.comnih.gov. This chemistry allows for the formation of dynamic crosslinks, enabling the hydrogel to be injected (shear-thinning) and then reassemble at the target site (self-healing) nih.govresearchgate.net.
In these systems, this compound-modified polymers, such as this compound-modified hyaluronic acid (Ad-HA), interact with cyclodextrin-modified polymers, such as cyclodextrin-modified hyaluronic acid (CD-HA), to form a hydrogel network researchgate.netmdpi.comnih.gov. This host-guest interaction not only facilitates hydrogel formation but also provides a mechanism for retaining small molecule drugs, leading to sustained release researchgate.netnih.govresearchgate.net.
Research has demonstrated the ability of this compound- and cyclodextrin-modified hyaluronic acid hydrogels to sustain the release of small molecules over extended periods. For example, the sustained release of L-tryptophan, a model small molecule drug, over a 21-day period has been observed in β-CD-modified hyaluronic acid hydrogels researchgate.net. These supramolecular hydrogels showed significantly attenuated release rates compared to hydrogels without cyclodextrin. researchgate.net. The release profiles can be dependent on factors such as cyclodextrin concentration and the affinity between the drug and cyclodextrin researchgate.net.
Furthermore, this compound-modified hyaluronic acid crosslinked with cyclodextrin nanoparticles (CDNPs) has been used to create injectable hydrogels that leverage cyclodextrin's interaction with both small molecule drugs and this compound nih.govresearchgate.net. This system allows for the sustained release of drug-laden nanoparticles, enabling long-term modulation of cell behavior, such as controlling macrophage phenotype nih.govresearchgate.net.
Another example involves the use of host-guest interactions between this compound-conjugated Pluronic F127 (F127-Ad) and polymerized β-cyclodextrin (CDP) to develop injectable hydrogels for protein delivery nih.gov. Increasing the number of this compound units at the termini of Pluronic F127 can modulate the critical gelation concentration, improve injectability, and enhance the long-term stability of the hydrogel nih.gov.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives.
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity ontosight.ai. The rigid, lipophilic, and three-dimensional structure of this compound makes it a valuable scaffold for SAR studies, allowing for the precise positioning of substituents and exploration of drug targets researchgate.netpublish.csiro.au. The introduction of the this compound moiety into various drug molecules often increases their biological activity pensoft.netpensoft.net.
Early SAR studies on this compound derivatives, such as homothis compound (B8616219) amines, investigated their antiviral activity against Influenza A. These studies concluded that increasing the size of N-substituents generally diminished activity scispace.com. The incorporation of functional groups into the N-substituents also tended to reduce potency scispace.com.
This compound derivatives have been explored as inhibitors for various enzymes. SAR studies on this compound-based urease inhibitors have shown that adamantyl derivatives with alkyl chains can be more active than their aryl analogues mdpi.com. For instance, a derivative with a 2-chloro group on an aryl molecule showed high efficiency as a urease inhibitor mdpi.com. These studies highlight the importance of the specific functional groups and their positions relative to the this compound core for optimal activity mdpi.com.
In cancer research, structure-anticancer-relationship studies on this compound derivatives have emphasized the importance of both the 1-adamantyl group and a phenolic hydroxyl group for apoptotic activity scispace.com. The binding pocket of the target enzyme, SHP, requires interaction with both of these pharmacophores, as their replacement with isosteric groups impacts the induction of apoptosis scispace.com.
SAR studies also involve exploring the effect of substituting other ring systems with this compound. In some cases, substituting a phenyl ring for this compound in certain compounds, such as those targeting the GluN2B receptor, was found to be detrimental to activity, suggesting that the binding pocket in this instance may not favor bulky functional groups and that aromatic interactions might be more important publish.csiro.au.
The this compound group is often referred to as a "lipophilic bullet" in drug design due to its ability to enhance lipophilicity and facilitate interaction with biological membranes researchgate.netmdpi.com. SAR studies continue to leverage the unique properties of the this compound scaffold to design compounds with improved pharmacological profiles and target specificity ontosight.aipublish.csiro.au.
Investigations into the Mechanism of Action of this compound-Modified Compounds.
Understanding the mechanism of action (MOA) of this compound-modified compounds is essential for rational drug design and development pensoft.netpensoft.net. The incorporation of the adamantyl radical into drug molecules can broaden the understanding of their pharmacological profiles pensoft.netpensoft.net.
One of the earliest and most well-known examples of an this compound derivative with a studied mechanism of action is amantadine (B194251) (1-aminothis compound). Amantadine was found to exhibit antiviral activity, particularly against Influenza A, by disrupting the fusion of virus particles with the host cell membrane pensoft.netpensoft.net. This mechanism involves interference with viral uncoating or inhibition of viral replication ontosight.ai.
This compound derivatives have also been investigated for their mechanisms of action in neurological disorders. Amantadine itself is used as an antiparkinsonian drug, and while its mechanism in this context was initially poorly understood, there is evidence suggesting it acts as an antagonist of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor, thereby increasing dopamine (B1211576) release publish.csiro.au. Memantine, another this compound derivative used for Alzheimer's disease, also acts as a noncompetitive NMDA antagonist mdpi.com.
In the context of drug delivery, the mechanism of action often involves the interaction of the this compound moiety with lipid bilayers. The this compound group has an affinity for the lipid bilayer of liposomes, enabling its application in targeted drug delivery and surface recognition pensoft.netpensoft.net. The concept of this compound acting as an "anchor" in the lipid bilayer of liposomes provides an opportunity for its application in targeted drug delivery and surface recognition of target structures pensoft.netpensoft.net. Studies have investigated the distribution and localization of this compound and amantadine in lipid bilayers, finding that amantadine can occupy positions near the surface and deeper within the hydrophobic core of the bilayer, with localization depending on its protonation state pensoft.net.
For enzyme inhibitors, the mechanism of action typically involves the this compound-modified compound binding to the enzyme's active site or an allosteric site, thereby inhibiting its activity scispace.com. SAR studies, as discussed earlier, provide insights into the specific interactions required for binding and inhibition scispace.com.
Biochemical Applications of Adamantane in Research
Studies of Adamantane (B196018) Interactions with Artificial Biological Membranes
Artificial biological membranes, such as liposomes, are widely used as models to understand the complex interactions that occur at the cellular membrane level. This compound and its derivatives have been extensively studied for their interactions with these model systems.
Liposome (B1194612) Systems as Cell Membrane Models
Liposomes, being lipid vesicles with one or more lipid bilayers, serve as excellent mimics of cell membranes, providing a controlled environment for studying membrane properties and interactions. pensoft.netpensoft.netmdpi.com Research into the interactions of this compound with liposomes was spurred by early findings regarding the ability of amantadine (B194251), an this compound derivative, to interfere with the fusion of virus particles with host cell membranes during viral infections. pensoft.netpensoft.netnih.gov Studies involving adamantyl derivatives like tripeptides, glycopeptides, and guanidines have utilized liposomes as artificial biological membranes to investigate their incorporation and interaction with the lipid bilayer. pensoft.netpensoft.netresearchgate.net This research forms a basis for designing new targeted drug delivery systems. pensoft.netpensoft.netresearchgate.net
Role of this compound as an "Anchor" in Lipid Bilayers
The lipophilic nature of the this compound moiety allows it to embed within the hydrophobic core of the lipid bilayer, effectively acting as an "anchor". pensoft.netmedchemexpress.comnih.gov This anchoring ability is crucial for the design of membrane-compatible molecules and drug delivery systems. For instance, adamantyl aminoguanidine (B1677879) derivatives have been successfully incorporated into liposome model membranes, combining a polar guanidine (B92328) group with a lipophilic adamantyl anchor. pensoft.netnih.gov This concept of this compound as an anchor in the lipid bilayer of liposomes offers promising applications in targeted drug delivery and surface recognition of target structures. pensoft.netmedchemexpress.commdpi.comresearchgate.net Studies using atomic force microscopy have shown that when adamantyl-2-yl attachment is incorporated into liposomes, the this compound group is anchored in the lipid bilayer, while hydrophilic residues, such as mannose, are displayed on the surface of the nanoparticles. nih.gov This strategic placement allows for the functionalization of liposome surfaces for specific targeting.
Research has also focused on the distribution and localization of this compound and amantadine within lipid bilayers. pensoft.netresearchgate.net These studies indicate that amantadine can occupy positions near the surface and deeper within the hydrophobic core of the bilayer, with its localization influenced by its protonation state. pensoft.net
This compound in Cellular Recognition Research
The incorporation of this compound derivatives into artificial biological membranes, particularly liposomes, provides significant opportunities for studying cellular recognition. pensoft.netpensoft.netnih.govmdpi.com
Binding of Ligands to this compound Moieties for Receptor Targeting Studies
This compound's structure allows for the attachment of various ligands, enabling the study of their binding to specific cellular receptors. pensoft.netpensoft.netnih.govmdpi.com This plays a vital role in understanding the interactions between engineered nanovesicles and cellular receptors, helping to elucidate the receptor targeting process in living cells. pensoft.netpensoft.netnih.govmdpi.com For example, adamantylated monosaccharides represent a class of compounds that can be used to decorate the surface of cyclodextrins, which can then act as ligands for cellular receptors like lectins, enhancing molecular transport across membranes. nih.gov The synthesis of carbohydrate-adamantane conjugates and the study of their complexes with cyclodextrins, as well as their interaction with specific lectins, have been a focus of research. nih.gov
This compound-based compounds have also been investigated as ligands targeting specific receptors, such as the sigma-2 (σ2) receptor, which is being explored as a potential target in cancer and Alzheimer's disease. nih.govpublish.csiro.aupublish.csiro.au The rigid structure of this compound can aid in understanding the binding orientation within receptor active sites. nih.gov Studies have shown that this compound can be used as a scaffold to synthesize σ2 receptor ligands with functional groups suitable for conjugating moieties for tumor imaging or cytotoxic cargo delivery. nih.gov
Supramolecular Approaches for Intracellular Delivery of Biomolecules
Supramolecular chemistry, which involves the non-covalent assembly of molecules, offers promising avenues for the intracellular delivery of various biomolecules. This compound plays a key role in many such systems, primarily through host-guest interactions. pensoft.netpensoft.netresearchgate.netacs.orgresearchgate.netrsc.org
Protein and Gene Delivery Facilitated by this compound Host-Guest Interactions
One significant approach for intracellular delivery of proteins and liposomes is based on supramolecular host-guest interactions, utilizing this compound as a guest molecule. pensoft.netpensoft.netresearchgate.netacs.org This method involves chemical modification to facilitate intracellular delivery and is applicable to various bioengineering processes, including protein-based therapy, cell reprogramming, and genome editing. pensoft.netpensoft.netresearchgate.netacs.org
Research has demonstrated the successful intracellular delivery of proteins such as green fluorescent protein (GFP), β-galactosidase, and IgG into cells using supramolecular host-guest interactions between this compound-modified proteins and a cyclodextrin (B1172386) carrier molecule modified with a cell-penetrating peptide. pensoft.netresearchgate.netacs.org Similar results have been achieved with liposomes featuring this compound residues on their surface. pensoft.netresearchgate.netacs.org
This compound's strong association constant with host molecules like β-cyclodextrin makes it an ideal guest for forming host-guest complexes. pensoft.netpensoft.net This interaction is the foundation for developing self-aggregating cyclodextrin-based drug delivery systems, as well as systems for fluorescent sensing and bioimaging. pensoft.netpensoft.net
Furthermore, supramolecular nanogels incorporating this compound and cyclodextrins have been designed for intracellular delivery, including the encapsulation and cellular uptake of DNA. researchgate.net This highlights the versatility of this compound-based supramolecular systems for delivering genetic material.
The use of host-guest interactions between this compound-conjugated polymers and cyclodextrin polymers has also been explored for developing injectable hydrogels for sustained protein delivery. nih.gov These systems demonstrate enhanced stability and controlled release properties. nih.gov
In vivo studies have also validated the concept of using supramolecular host-guest complexation between cyclodextrin and this compound for targeted cargo delivery to inoculated bacteria, paving the way for innovative drug delivery concepts through cell functionalization. nih.gov
Here is a summary of some research findings on this compound interactions with liposomes:
| This compound Derivative Class | Interaction with Lipid Bilayer | Observed Effect/Application | Source |
| Tripeptides, Glycopeptides, Guanidines | Incorporation into bilayer | Basis for targeted drug delivery systems | pensoft.netpensoft.netresearchgate.net |
| Adamantyl Aminoguanidines | Anchoring via lipophilic moiety | Membrane-compatible, potential for targeted delivery | pensoft.netnih.gov |
| Adamantyl Glycoconjugates | Anchoring in lipid core, hydrophilic part on surface | Foundation for carbohydrate-decorated targeted DDS | nih.gov |
| Amantadine | Partitioning and localization | Occupies surface and deeper hydrophobic core positions | pensoft.netresearchgate.net |
Here is a summary of research on supramolecular delivery systems using this compound:
| Biomolecule Delivered | This compound Role | Host Molecule/System | Observed Outcome/Application | Source |
| Proteins (GFP, β-gal, IgG) | This compound tag | β-cyclodextrin-octaarginine conjugate | Effective intracellular delivery into HeLa cells | pensoft.netresearchgate.netacs.org |
| Liposomes | This compound tag | β-cyclodextrin-octaarginine conjugate | Intracellular delivery into HeLa cells | pensoft.netresearchgate.netacs.org |
| DNA | This compound component | Cyclodextrin-adamantane nanogel | Encapsulation, cellular uptake | researchgate.net |
| Proteins | This compound conjugate | Cyclodextrin polymer hydrogel | Sustained release, enhanced stability | nih.gov |
| Chemical Cargo (to bacteria) | This compound component | Cyclodextrin polymer | Targeted delivery to bacteria in vivo via host-guest complexation | nih.gov |
Enzymatic Functionalization and Biocatalysis Involving this compound
This compound, with its rigid, cage-like structure, presents unique challenges and opportunities for enzymatic functionalization and biocatalysis. Enzymes, particularly cytochrome P450 monooxygenases, have demonstrated the ability to selectively oxidize the inert C-H bonds of this compound and its derivatives under mild conditions, offering a more environmentally friendly and selective alternative to traditional chemical methods. pnas.orgnih.gov
The enzymatic functionalization of this compound often involves hydroxylation, primarily targeting the bridgehead (tertiary) and bridge (secondary) positions. escholarship.org The regioselectivity of these reactions can be influenced by the specific enzyme used and the presence of substituents on the this compound core. scispace.comresearchgate.net
Cytochrome P450-Catalyzed this compound Functionalization
Cytochrome P450 enzymes (P450s) are a versatile class of biocatalysts known for their ability to catalyze the oxidation of a wide range of substrates, including the selective oxidation of inert C-H bonds. nih.gov this compound has been used as a model substrate to study the mechanism and selectivity of P450-catalyzed hydrocarbon oxidation. pnas.orgnih.gov
Research has shown that P450 enzymes can catalyze the hydroxylation of this compound, yielding primarily 1-adamantanol (B105290) (hydroxylation at a bridgehead position) and 2-adamantanol (B149831) (hydroxylation at a bridge position), along with some 2-adamantanone. researchgate.netresearchgate.net The regioselectivity can vary depending on the specific P450 isoform. For instance, some studies indicate a preference for hydroxylation at the bridgehead positions due to the higher reactivity of tertiary C-H bonds, while others show significant activity at secondary positions or a mixture of products. escholarship.orgresearchgate.netresearchgate.netcuni.cz
The metabolic stability of this compound-containing compounds can be influenced by enzymatic oxidation, particularly by cytochrome P450 enzymes. Hydroxylation of bridge and bridgehead positions is a common metabolic route for adamantyl-containing compounds. escholarship.org Introducing substituents, such as methyl or chlorine, at the bridgehead positions can affect the susceptibility to enzymatic oxidation and influence metabolic stability. escholarship.org
Engineered cytochrome P450 enzymes are also under investigation for biocatalytic routes to synthesize valuable this compound derivatives, such as this compound-2,6-dione, offering high selectivity under mild conditions. Studies using CYP101B1, a bacterial cytochrome P450, have shown its ability to oxidize this compound and its derivatives. scispace.com The efficiency and selectivity of oxidation by CYP101B1 can be influenced by the presence of directing groups, such as ester or amide functionalities, on the this compound scaffold. scispace.com These directing groups can enhance binding affinity and promote selective C-H bond hydroxylation. scispace.com
Data from studies on the oxidation of this compound and its derivatives by CYP101B1 highlight the varying activities and selectivities depending on the substrate structure. scispace.com
| Substrate | Relative Binding Affinity (Type I Shift) | Selectivity (Major Product) | Total Turnover Number (TTN) |
|---|---|---|---|
| This compound | Low (20-30%) | Multiple products (low levels) | - |
| 1-Adamantanol | Significant (55-60%) | Selective, but low activity | - |
| 2-Adamantanol | Significant (55-60%) | Multiple products (low levels) | - |
| 2-Adamantanone | Lower (20-30%) | Multiple products (low levels) | - |
| Methyl 2-(1-adamantyl acetate) | Highest Affinity | Selective C-H hydroxylation | High (e.g., 4130-16500) |
| Isobutyrate esters | Bound more tightly than acetates | Selective C-H hydroxylation (e.g., 97%) | High (e.g., 4130-16500) |
| N-(1-adamantyl)acetamide | - | Oxidized | - |
| 1-Adamantylamine | - | Not oxidized | - |
Note: Data compiled from research findings on CYP101B1 activity. scispace.com
Whole-cell biocatalysis using microorganisms, including Streptomyces species, has also been explored for the regioselective hydroxylation of this compound. researchgate.netnih.govresearchgate.net Streptomyces griseoplanus, for instance, has shown regioselectivity for the production of 1-adamantanol from this compound. nih.gov Inhibition studies suggest the involvement of a P450 oxidation system in this biotransformation. nih.gov
Other Enzymatic Transformations
Beyond hydroxylation, other enzymatic transformations involving this compound or its derivatives are being investigated. While less common than oxidation, enzymes can potentially catalyze other reactions like hydrolysis or C-N bond formation. For example, studies on the metabolism of this compound hydrazide-hydrazone derivatives by microsomal enzymes have indicated that certain hydrazone compounds are susceptible to metabolic hydrolysis. medipol.edu.tr
The rigid and lipophilic nature of the this compound scaffold makes it an interesting component in the design of enzyme inhibitors or substrates. rsc.orgmdpi.com Its incorporation into drug molecules can influence their interaction with metabolic enzymes, affecting pharmacokinetic properties. escholarship.orgmdpi.com
Research Findings and Future Directions
Detailed research findings in enzymatic functionalization of this compound often involve analyzing product profiles, reaction yields, and the factors influencing regi- and stereoselectivity. The use of techniques like gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) is crucial for identifying and quantifying the biotransformation products. nih.govmedipol.edu.tr
The development of engineered enzymes with enhanced activity and selectivity towards this compound substrates remains an active area of research. nih.gov Biocatalysis offers a promising route for the sustainable synthesis of functionalized this compound derivatives with potential applications in pharmaceuticals, materials science, and other fields. rsc.orgwikipedia.org
The table below summarizes some examples of enzymatic transformations of this compound derivatives discussed in research.
| Substrate Type | Enzyme/Microorganism | Primary Transformation | Key Findings / Selectivity | Reference |
|---|---|---|---|---|
| This compound | Streptomyces griseoplanus | Hydroxylation | Regioselective for 1-adamantanol | nih.gov |
| This compound derivatives | Cytochrome P450 (e.g., CYP101B1) | Hydroxylation | Selectivity influenced by substituents/directing groups | scispace.com |
| Adamantyl-containing sEH inhibitors | Cytochrome P450s | Hydroxylation | Occurs at bridge and bridgehead positions | escholarship.org |
| This compound hydrazide-hydrazones | Microsomal enzymes | Hydrolysis | Susceptibility depends on hydrazone structure | medipol.edu.tr |
| Adamantanone | Pseudomonas bacterial cells | Hydroxylation, Baeyer–Villiger | Forms hydroxyadamantanone, lactones, dihydroxyketones | researchgate.net |
Future research in this area is likely to focus on identifying novel enzymes with tailored specificities for this compound functionalization, optimizing reaction conditions for higher yields and selectivities, and exploring the potential of enzyme cascades for multi-step transformations of this compound derivatives.
Future Research Trajectories and Emerging Paradigms in Adamantane Chemistry
Exploration of Novel Adamantane (B196018) Homologs and Analogs
Research into this compound homologs and analogs involves synthesizing and characterizing compounds that share the fundamental cage structure but with variations in the number of fused rings or the presence of different heteroatoms or substituents. This includes higher diamondoids like diamantane (congressane) and triamantane, as well as modified this compound frameworks such as northis compound and homothis compound (B8616219) mdpi.comwikiwand.comwikipedia.org. The exploration of these related structures aims to understand how structural modifications influence physical and chemical properties, opening avenues for tailored applications. For instance, studies have investigated the properties of this compound-like cluster materials containing Si, Ge, Sn, S, Se, and Te heteroatoms hkhlr.deacs.org. Research also focuses on functionalized this compound analogs, such as those bearing hydroxyl groups (adamantanol) or amine groups (adamantylamine), to tune properties like solubility and biological activity nih.govpensoft.net. Novel this compound derivatives, including those with indoleamide, urea, or isothiourea moieties, are being synthesized and evaluated for various biological activities, demonstrating the ongoing interest in expanding the chemical space around the this compound core nih.govacs.orgnih.govacs.orgmdpi.com.
Integration of this compound into Multi-Functional Hybrid Systems
A key area of future research involves incorporating the this compound core into multi-functional hybrid systems to create materials and molecules with enhanced or novel properties. The rigid, bulky, and hydrophobic nature of the this compound moiety makes it an attractive building block for supramolecular assemblies, polymers, and composite materials mdpi.comwikiwand.com. For example, this compound has been integrated into guest-host hydrogel systems through modification of hyaluronic acid with this compound and β-cyclodextrin nih.gov. This integration allows for the creation of materials with controlled release properties or specific mechanical characteristics. This compound derivatives are also being explored for their potential in organic electronic materials, such as hole transport materials in perovskite solar cells and host materials or emitters in organic light-emitting diodes (OLEDs) researchgate.net. The ability of the this compound core to influence molecular packing and electronic properties is a driving force in this research area. Furthermore, this compound is being utilized in the design of bifunctional molecules for targeted protein degradation, highlighting its role in creating hybrid systems with biological functions nih.govmdpi.com.
Advanced Computational Modeling for Predictive Design of this compound-Based Materials
Advanced computational modeling plays a crucial role in the predictive design and understanding of this compound-based materials. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are employed to study the electronic structure, properties, and behavior of this compound derivatives and their interactions within larger systems hkhlr.deacs.orgnih.govresearchgate.net. Computational studies can predict properties relevant to applications, such as the electronic properties of this compound derivatives for use in organic electronics or the binding modes of this compound-containing molecules with biological targets researchgate.netcore.ac.uk. Molecular dynamics simulations have been used to investigate the formation of hydrocarbon thin films from this compound deposition, providing insights into the structural characteristics and bonding within these materials louisville.edu. Computational modeling also aids in understanding the molecular interactions within this compound-like cluster materials, correlating molecular structure with macroscopic properties like white light emission hkhlr.deacs.org. This predictive capability accelerates the design and discovery of new this compound-based materials with desired functionalities.
Sustainable Synthesis Routes for this compound Derivatives
Developing sustainable and environmentally friendly synthesis routes for this compound derivatives is an increasingly important focus in this compound chemistry. Traditional synthesis methods can sometimes involve harsh conditions or produce significant waste. Future research aims to develop greener approaches, including the use of multi-component reactions, solvent-free conditions, catalytic methods, and atom-economical processes rsc.orgindiascienceandtechnology.gov.inrsc.orgresearchgate.netresearchgate.netmdpi.com. For instance, studies have reported the green synthesis of this compound-containing dihydropyrimidine (B8664642) derivatives using multi-component Biginelli reactions under solvent-free conditions with a catalyst rsc.orgrsc.orgresearchgate.net. Another example involves the development of a single-step method for synthesizing a specific this compound isocyanide derivative with high yield and without highly toxic compounds mdpi.com. These efforts align with the principles of green chemistry, seeking to minimize the environmental impact of synthesizing valuable this compound-based compounds. The focus on efficient and selective transformations under milder conditions is a key aspect of this research trajectory indiascienceandtechnology.gov.in.
Interdisciplinary Research at the Interface of this compound Chemistry, Materials Science, and Biological Systems
The unique properties of this compound make it a valuable scaffold for interdisciplinary research at the intersection of chemistry, materials science, and biological systems. This compound derivatives are being investigated for a wide range of biological applications, including as potential antiviral, antibacterial, antimalarial, and anticancer agents nih.govacs.orgmdpi.comnih.gov. The lipophilicity and rigidity of the this compound core can influence the pharmacokinetic and pharmacodynamic properties of drug molecules nih.govpensoft.netmdpi.comnih.gov. In materials science, this compound's structure lends itself to the development of novel polymers, liquid crystals, and nanostructured materials with enhanced thermal, mechanical, or electronic properties mdpi.comwikiwand.com. The integration of this compound into drug delivery systems is another area of active research, utilizing its cage structure for encapsulation or its properties to influence interactions with biological membranes pensoft.net. Research also explores the use of this compound in protein degradation strategies, bridging chemical biology and therapeutic development nih.govmdpi.com. The interplay between the synthesis and characterization of new this compound structures (chemistry), their incorporation into functional architectures (materials science), and their interactions with biological targets or systems (biological systems) represents a fertile ground for future discoveries.
Q & A
What experimental strategies are effective in synthesizing adamantane-derived microporous polymers with high thermal stability?
Basic Research Question
To synthesize thermally stable microporous polymers, this compound’s rigid cage structure is leveraged as a building block. Key strategies include:
- Monomer Design : Use tetrafunctional this compound derivatives (e.g., 1,3,5,7-tetrakis(4-bromophenyl)this compound) to enable crosslinking .
- Coupling Reactions : Employ Suzuki-Miyaura or Yamamoto coupling with aromatic diboronic acids or dibromides to form covalent organic frameworks (COFs) .
- Characterization : Confirm porosity via nitrogen adsorption-desorption isotherms (BET surface area > 500 m²/g) and thermal stability using thermogravimetric analysis (TGA) showing decomposition temperatures >400°C .
How can researchers characterize the crystal structure and phase transitions of this compound?
Basic Research Question
this compound’s tetragonal crystal system (space group P42/nmc) and phase behavior under temperature/pressure are analyzed using:
- XRD : Resolve lattice parameters (a = 6.60 Å, c = 8.81 Å) and unit cell symmetry .
- DSC : Detect phase transitions (e.g., melting at 268°C in sealed tubes) and enthalpy changes (ΔHfusion ≈ 12 kJ/mol) .
- Raman Spectroscopy : Identify vibrational modes correlated with lattice dynamics during solid-solid transitions .
What methodologies are used to analyze the electronic spectra of cationic this compound clusters?
Advanced Research Question
Cationic this compound clusters (e.g., (Adam)₃⁺) are studied via:
- Helium Droplet Spectroscopy : Isolate clusters in cryogenic He droplets to measure electronic transitions in the 500–1600 nm range .
- DFT Calculations : Simulate charge distribution (e.g., 0.42:0.40:0.18 charge partitioning in (Adam)₃⁺) and predict SOMO→LUMO excitations .
- Comparison : Match experimental broad bands (e.g., 1000–1600 nm) with computed transitions to validate oligomer configurations .
How do computational models explain the regioselective halogenation of this compound?
Advanced Research Question
Regioselective C–H halogenation at bridgehead carbons is modeled using:
- Radical Mechanisms : PINO (phthalimide-N-oxyl) radicals abstract hydrogen, forming adamantyl radicals that react with Cl₂ or Br₂ .
- DFT Studies : Calculate bond dissociation energies (BDEs) to show tertiary C–H bonds (bridgehead) are weaker (BDE ≈ 96 kcal/mol) vs. secondary bonds (≈100 kcal/mol), favoring halogenation at bridgeheads .
- Experimental Validation : GC-MS confirms >90% selectivity for 1-adamantyl chloride under t-BuOCl/NHPI conditions .
What are the thermodynamic considerations when determining this compound’s sublimation and melting points?
Basic Research Question
Key thermodynamic parameters and methods include:
- Sublimation : ΔHsub ≈ 62 kJ/mol (via calorimetry) .
- Melting : Use sealed-tube DSC to avoid decomposition; melting point = 268°C (literature) vs. 269°C (experimental) .
- NIST Data : Reference standard enthalpies of formation (ΔHf° = −190 kJ/mol) and phase diagrams .
How to address contradictions in historical data on this compound resistance mutations in influenza studies?
Advanced Research Question
Discrepancies in pre-1960s resistance mutations (e.g., S31N in 1930s H1N1) are resolved via:
- Bayesian Phylogenetics : Reconstruct ancestral states to distinguish natural polymorphisms from drug-selected mutations .
- Host-Specific Analysis : Compare mutation prevalence in avian vs. human subtypes (e.g., S31N absent in H3N2) .
- Supplementary Data : Cross-validate with archival viral sequences from diverse hosts .
What precautions are necessary when handling this compound in laboratory settings to prevent environmental contamination?
Basic Research Question
Safety protocols include:
- PPE : Wear EN 143-certified respirators and nitrile gloves to avoid inhalation/skin contact .
- Spill Management : Mechanically collect spills using non-sparking tools; avoid water jets to prevent dust dispersion .
- Disposal : Store waste in sealed containers labeled “H400: Very toxic to aquatic life” .
What strategies improve the yield of this compound synthesis via isomerization methods?
Advanced Research Question
Schleyer’s isomerization method (40% yield) is optimized by:
- Catalysts : Use AlCl₃-HCl under 40 atm H₂ or HF-BF₃ to isomerize tetrahydrodicyclopentadiene .
- Decarboxylation : Integrate Heinsdecker (11% yield) and Hofmann (24% yield) pathways for intermediate purification .
- Pressure Control : Maintain hydrogen pressure to stabilize transition states and reduce side reactions .
How do this compound-type clusters achieve diverse material properties despite structural similarities?
Advanced Research Question
this compound-type clusters vary in properties via:
- Compositional Tuning : Substitute main-group (e.g., Si) or transition metals (e.g., Ru) into the cluster core .
- Ligand Effects : Attach π-conjugated ligands to modify electronic spectra (e.g., redshifted absorption bands) .
- Interpenetration : Engineer diamondoid networks with entangled frameworks for enhanced mechanical stability .
What solvent systems are optimal for dissolving this compound in drug delivery applications?
Basic Research Question
this compound’s lipophilicity (logP ≈ 4.5) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
